molecular formula C10H15NO3 B062979 Ethyl 3-[(2-furylmethyl)amino]propanoate CAS No. 175203-83-5

Ethyl 3-[(2-furylmethyl)amino]propanoate

Cat. No.: B062979
CAS No.: 175203-83-5
M. Wt: 197.23 g/mol
InChI Key: CUWYCUOEHDOVAJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-furylmethyl)amino]propanoate is a useful research compound. Its molecular formula is C10H15NO3 and its molecular weight is 197.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-(furan-2-ylmethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWYCUOEHDOVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371355
Record name Ethyl 3-[(2-furylmethyl)amino]propanoate
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-83-5
Record name N-(2-Furanylmethyl)-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2-furylmethyl)amino]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the principal synthesis pathways for ethyl 3-[(2-furylmethyl)amino]propanoate, a molecule of interest in pharmaceutical and chemical research. The guide provides a comparative overview of two primary synthetic routes: Reductive Amination and Aza-Michael Addition. Each route is presented with detailed experimental protocols, derived from established chemical literature, to facilitate laboratory application. Quantitative data, where available for analogous reactions, is summarized to provide benchmarks for yield and reaction conditions.

Core Synthesis Pathways

Two principal pathways for the synthesis of this compound have been identified:

  • Route 1: Reductive Amination of Furfural with Ethyl 3-Aminopropanoate. This classical approach involves the formation of an imine intermediate from furfural and ethyl 3-aminopropanoate, which is subsequently reduced to the target secondary amine.

  • Route 2: Aza-Michael Addition of Furfurylamine to Ethyl Acrylate. This pathway relies on the conjugate addition of furfurylamine to the electron-deficient alkene of ethyl acrylate, forming the desired β-amino ester.

The following sections provide detailed experimental protocols for each route, alongside visualizations of the reaction workflows.

Route 1: Reductive Amination

This synthetic approach is a cornerstone of amine synthesis, offering a direct method for the formation of carbon-nitrogen bonds. The overall transformation is depicted below.

Reductive_Amination Furfural Furfural Imine Intermediate Imine Furfural->Imine + E3AP Ethyl 3-aminopropanoate E3AP->Imine Target1 This compound Imine->Target1 + ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Target1

Caption: Reductive amination pathway for the synthesis of this compound.

Experimental Protocol: Reductive Amination (Adapted from general procedures)

Materials:

  • Furfural

  • Ethyl 3-aminopropanoate hydrochloride

  • Triethylamine (or other suitable base)

  • Sodium borohydride (NaBH₄) or alternative reducing agent (e.g., catalytic hydrogenation setup with Pd/C)

  • Methanol (or other suitable solvent)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Preparation of Ethyl 3-aminopropanoate (free base):

    • Dissolve ethyl 3-aminopropanoate hydrochloride in a minimal amount of water.

    • Cool the solution in an ice bath and add a stoichiometric equivalent of a base, such as triethylamine, dropwise with stirring to neutralize the hydrochloride and liberate the free amine.

    • Extract the aqueous solution with dichloromethane.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine. Use immediately in the next step.

  • Reductive Amination Reaction:

    • In a round-bottom flask, dissolve furfural (1 equivalent) and ethyl 3-aminopropanoate (1-1.2 equivalents) in methanol.

    • Stir the solution at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data
ParameterValue (for Furfurylamine Synthesis)Reference
CatalystRh/Al₂O₃[2]
Yield~92%[2]
Temperature80°C[2]
Reaction Time2 hours[2]
CatalystRu/T-ZrO₂[3]
Yield99%[3]
Temperature80°C[3]
Reaction Time2.5 hours[3]

Table 1: Representative yields and conditions for the related synthesis of furfurylamine from furfural.

Route 2: Aza-Michael Addition

The aza-Michael addition is an efficient method for the formation of β-amino esters. This pathway involves the conjugate addition of furfurylamine to ethyl acrylate.

Aza_Michael_Addition Furfurylamine Furfurylamine Target2 This compound Furfurylamine->Target2 + EthylAcrylate Ethyl Acrylate EthylAcrylate->Target2 Catalyst Catalyst (e.g., Trifluoromethanesulfonic acid) Catalyst->Target2

Caption: Aza-Michael addition pathway for the synthesis of this compound.

Experimental Protocol: Aza-Michael Addition (Adapted from a similar reaction)

This protocol is adapted from the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate.[5]

Materials:

  • Furfurylamine

  • Ethyl acrylate

  • Anhydrous ethanol (or other suitable solvent)

  • Trifluoromethanesulfonic acid (or other suitable catalyst)

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen gas supply

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfurylamine (1 equivalent) and anhydrous ethanol.

    • Stir the mixture until the furfurylamine is dissolved.

    • Add ethyl acrylate (1-1.2 equivalents) to the solution.

    • Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 5-10 mol%) dropwise.

  • Reaction Execution:

    • Place the reaction under a nitrogen atmosphere.

    • Heat the reaction mixture to reflux in an oil bath at a temperature between 80-120°C.

    • Maintain the reflux with stirring for 16-20 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with petroleum ether.

    • Concentrate the solution under reduced pressure.

    • The concentrated residue can be further purified by recrystallization from a mixture of petroleum ether and ethyl acetate or by column chromatography on silica gel.

Quantitative Data
ParameterValue (for Ethyl 3-(pyridin-2-ylamino)propanoate)Reference
CatalystTrifluoromethanesulfonic acid[5]
Yield80-85%[5]
Purity (HPLC)99%[5]
Temperature120-160°C[5]
Reaction Time16-20 hours[5]

Table 2: Yield and conditions for the analogous synthesis of ethyl 3-(pyridin-2-ylamino)propanoate.

Characterization of this compound

While experimental spectral data for the title compound is not available in the searched literature, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), two methylene groups adjacent to the nitrogen and the carbonyl group (as triplets or more complex multiplets), the methylene group of the furfuryl substituent (a singlet or doublet), and the protons of the furan ring.

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon, the carbons of the furan ring, the methylene carbons, and the carbons of the ethyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₅NO₃, MW: 197.23 g/mol ).

Conclusion

This technical guide outlines two viable synthetic pathways for the preparation of this compound. While the Aza-Michael addition appears to be a more direct, one-step process, the Reductive Amination route offers a classic and reliable alternative. The provided experimental protocols, adapted from well-established procedures for analogous transformations, offer a solid foundation for the synthesis of this target molecule. It is recommended that researchers optimize the reaction conditions and thoroughly characterize the final product using modern analytical techniques to confirm its identity and purity.

References

An In-depth Technical Guide to Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for the physicochemical properties or established experimental protocols for the synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate. The information presented herein is based on closely related compounds and established principles of organic synthesis. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a secondary amine derivative containing a furan moiety and an ethyl propanoate group. Its structure suggests potential applications in medicinal chemistry and materials science, given the prevalence of the furan ring in various biologically active compounds and polymers. Due to the absence of specific data, this document provides a summary of the physicochemical properties of structurally similar compounds to offer a comparative context. Furthermore, a plausible synthetic route is proposed to facilitate future research and synthesis of this target molecule.

Physicochemical Properties of Related Compounds

While no specific data exists for this compound, the properties of closely related furan-containing ethyl propanoate derivatives can provide valuable insights. The following table summarizes the available data for "Ethyl 2-amino-3-(furan-2-yl)propanoate" and "Ethyl 3-(2-furyl)propanoate". It is critical to note that these compounds are structurally distinct from the target molecule.

PropertyEthyl 2-amino-3-(furan-2-yl)propanoate[1]Ethyl 3-(2-furyl)propanoate
Molecular Formula C₉H₁₃NO₃C₉H₁₂O₃
Molecular Weight 183.20 g/mol 168.19 g/mol
CAS Number 755703-32-310031-90-0
Melting Point Not Available24.00 to 25.00 °C @ 760.00 mm Hg
Boiling Point Not Available260.00 °C @ 760.00 mm Hg
logP (o/w) 0.71.40 (estimated)
Appearance Not AvailablePale yellow to yellow clear liquid to solid

Proposed Synthetic Route

A plausible and efficient method for the synthesis of this compound is via a Michael addition reaction. This approach involves the conjugate addition of furfurylamine to ethyl acrylate. This reaction is typically base-catalyzed and proceeds under mild conditions.

Proposed Experimental Protocol

Materials:

  • Furfurylamine

  • Ethyl acrylate

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of furfurylamine (1.0 equivalent) in ethanol, add triethylamine (0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl acrylate (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualization of Synthetic Workflow

The proposed synthetic pathway can be visualized as a straightforward logical workflow.

SynthesisWorkflow reagent1 Furfurylamine reaction Michael Addition (0 °C to Room Temp, 24h) reagent1->reaction reagent2 Ethyl Acrylate reagent2->reaction catalyst Triethylamine in Ethanol catalyst->reaction workup Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthesis of this compound.

Signaling Pathways and Biological Activity

As of the latest search, there is no information available in the scientific literature regarding the biological activity or any associated signaling pathways for this compound. Further research and biological screening are required to determine its potential pharmacological effects.

Conclusion

This technical guide provides a summary of the current, albeit limited, knowledge regarding this compound. While direct experimental data is lacking, the information on related compounds and the proposed synthetic protocol offer a valuable starting point for researchers interested in this molecule. The provided workflow and experimental design are based on established chemical principles and are intended to be a robust foundation for the future synthesis and characterization of this compound. Further investigation is necessary to elucidate its physicochemical properties, biological activities, and potential applications.

References

Technical Whitepaper: Ethyl 3-[(2-furylmethyl)amino]propanoate (CAS 175203-83-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-[(2-furylmethyl)amino]propanoate, bearing the CAS number 175203-83-5, is a secondary amine derivative incorporating a furan moiety. This document provides a technical overview of this compound, compiling available data on its physicochemical properties, a proposed synthesis methodology, and a discussion of the potential biological significance of furan-containing molecules in the context of drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide synthesizes information from general chemical principles and data on structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is characterized by an ethyl propanoate backbone with a furfuryl group attached to the amino nitrogen. This structure suggests potential for hydrogen bonding and interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175203-83-5Sigma-Aldrich
Molecular Formula C₁₀H₁₅NO₃Sigma-Aldrich
Molecular Weight 197.23 g/mol Sigma-Aldrich
IUPAC Name Ethyl 3-[(furan-2-ylmethyl)amino]propanoatePubChem
Synonyms Ethyl 3-(furfurylamino)propionateVarious Suppliers
Canonical SMILES CCOC(=O)CCNCC1=CC=CO1PubChem
InChI Key CUWYCUOEHDOVAJ-UHFFFAOYSA-NPubChem

Proposed Synthesis Methodology

A definitive, peer-reviewed synthesis protocol for this compound is not currently available. However, based on established organic chemistry principles for the formation of β-amino esters, a plausible and efficient route is the aza-Michael addition of furfurylamine to ethyl acrylate.[1][2] This reaction is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

General Experimental Protocol

Reaction Scheme:

Materials:

  • Furfurylamine

  • Ethyl acrylate[3]

  • A suitable solvent (e.g., ethanol, methanol, or solvent-free conditions)

  • Optional: A catalyst to promote the reaction (e.g., a Lewis acid or a Brønsted acid)

Procedure:

  • To a reaction vessel, add furfurylamine.

  • Slowly add ethyl acrylate to the furfurylamine. A slight excess of the amine can be used to ensure complete consumption of the acrylate.

  • The reaction can be stirred at room temperature or gently heated to increase the reaction rate. Microwave irradiation has also been shown to effectively promote Michael additions of amines to acrylates, significantly reducing reaction times.[2]

  • The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the excess amine and solvent (if used) can be removed under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol. Optimization of reaction conditions, including temperature, reaction time, and the use of a catalyst, would be necessary to achieve high yields and purity.

Potential Biological Significance

While no specific biological activity or signaling pathway has been documented for this compound, the furan scaffold is a prominent feature in a wide array of biologically active compounds.[4][5][6][7][8] The furan ring is considered a "privileged" structure in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.

Furan derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial (antibacterial and antifungal) activity [4][7]

  • Anti-inflammatory properties [8]

  • Anticancer activity [4]

  • Antiviral activity [4]

  • Central nervous system effects [5]

The incorporation of the furan moiety in this compound makes it an interesting candidate for biological screening in various therapeutic areas. The secondary amine and ester functionalities also offer sites for further chemical modification to explore structure-activity relationships.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the general workflow for the proposed synthesis of this compound.

G start Start reactants Combine Furfurylamine and Ethyl Acrylate start->reactants reaction Aza-Michael Addition (Stirring/Heating/Microwave) reactants->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Removal of Excess Reagents and Solvent monitoring->workup Upon Completion purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Conclusion

This compound is a furan-containing secondary amino ester with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in the public domain, this technical guide provides a foundation based on its chemical structure, a proposed synthesis route, and the known biological relevance of the furan scaffold. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its potential biological activities.

References

Spectroscopic Profile of Ethyl 3-[(2-furylmethyl)amino]propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-[(2-furylmethyl)amino]propanoate. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis based on predicted spectroscopic characteristics derived from its structural components. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by providing anticipated spectral data, detailed experimental protocols for its acquisition, and a logical workflow for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and structural analogs.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.35Doublet1HH-5 (furan)
~6.30Doublet of doublets1HH-4 (furan)
~6.20Doublet1HH-3 (furan)
~4.10Quartet2H-O-CH₂ -CH₃
~3.75Singlet2HFuran-CH₂ -N
~2.85Triplet2H-N-CH₂ -CH₂-
~2.50Triplet2H-CH₂-CH₂ -C=O
~1.90 (variable)Broad Singlet1H-NH-
~1.20Triplet3H-O-CH₂-CH₃
Predicted in a standard deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~172.5C=OEster carbonyl
~152.0CC-2 (furan, attached to CH₂)
~142.0CHC-5 (furan)
~110.0CHC-4 (furan)
~107.5CHC-3 (furan)
~60.5CH₂-O -CH₂-CH₃
~48.0CH₂Furan-CH₂ -N
~45.0CH₂-N-CH₂ -CH₂-
~35.0CH₂-CH₂-CH₂ -C=O
~14.0CH₃-O-CH₂-CH₃
Predicted in a standard deuterated solvent like CDCl₃.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3300 - 3500Medium, broadN-HStretching
2850 - 3000MediumC-HStretching (sp³)
~1735StrongC=OStretching (Ester)
~1500, ~1450MediumC=CStretching (Furan ring)
1000 - 1300StrongC-OStretching (Ester)
1000 - 1250MediumC-NStretching

Table 4: Predicted Mass Spectrometry Data

m/zIon
197[M]⁺ (Molecular Ion)
152[M - OCH₂CH₃]⁺
97[C₅H₅O-CH₂-NH]⁺
81[C₄H₃O-CH₂]⁺ (Furfuryl cation)
72[NH-CH₂-CH₂-CO]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum.

  • Integrate all signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Data Acquisition:

  • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.

  • Process the FID and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation and Introduction:

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

  • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • The separated compound is bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

  • This causes ionization and fragmentation of the molecule.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion.

  • The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Data (Chemical Shifts, Multiplicity, Integration, Coupling Constants) NMR->NMR_Data IR_Data IR Spectral Data (Characteristic Absorptions) IR->IR_Data MS_Data MS Spectral Data (Molecular Ion, Fragmentation) MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Formation of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: Mechanism of Formation

The synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate is achieved through a well-established organic reaction known as the aza-Michael addition. This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, furfurylamine, to an α,β-unsaturated carbonyl compound, ethyl acrylate. The reaction is prized for its high atom economy and generally mild reaction conditions, making it a valuable tool in synthetic chemistry.

The mechanism of the aza-Michael addition can proceed through either a stepwise or a concerted pathway, largely dependent on the specific reactants, solvent, and catalyst used.[1]

Stepwise Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of furfurylamine acts as a nucleophile, attacking the electron-deficient β-carbon of ethyl acrylate. This is facilitated by the electron-withdrawing nature of the adjacent ester group.

  • Formation of a Zwitterionic Intermediate: This initial attack results in the formation of a zwitterionic intermediate where the nitrogen atom bears a positive charge and the α-carbon carries a negative charge, which is stabilized by resonance with the carbonyl group, forming an enolate.

  • Proton Transfer: A proton is then transferred from the positively charged amino group to the carbanion. This can be an intramolecular process or, more commonly, mediated by a protic solvent or another molecule of the amine. This step neutralizes the charges and yields the final product, this compound.

Concerted Mechanism: In some cases, particularly with certain catalysts or in the absence of a protic solvent, the reaction may proceed through a concerted mechanism. This involves a cyclic transition state where the N-H bond breaking, C-N bond formation, and C=C bond cleavage occur simultaneously, along with a proton transfer, to directly form the product without a distinct zwitterionic intermediate.[1]

Quantitative Data Summary

AmineMichael AcceptorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminopyridineEthyl acrylateTrifluoromethanesulfonic acidAnhydrous ethanol120-16016-20Not specified[2][3]
Secondary AminesEthyl acrylateLiClO4Solvent-freeRoom Temp48-72High[4]
PhenylethylamineMethyl acrylateNoneMethanolRoom Temp4883[5]
Dihydropyrimidin-2(1H)-thioneMethyl acrylateK2CO3DMF1000.33Not specified[6]

Experimental Protocols

Based on analogous procedures for aza-Michael additions, a detailed experimental protocol for the synthesis of this compound is provided below.

Materials:

  • Furfurylamine

  • Ethyl acrylate

  • Anhydrous ethanol (or other suitable solvent)

  • Catalyst (optional, e.g., a Lewis acid like trifluoromethanesulfonic acid or a base like K2CO3)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add furfurylamine (1.0 equivalent) and anhydrous ethanol as the solvent.

  • Addition of Reactant: While stirring, add ethyl acrylate (1.0-1.2 equivalents) to the solution. If a catalyst is to be used, it can be added at this stage. For instance, a catalytic amount of trifluoromethanesulfonic acid (5-10 mol%) can be slowly added.[2][3]

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux. The optimal temperature and reaction time will depend on the reactivity of the amine and the presence of a catalyst. Based on similar reactions, heating under reflux in ethanol for several hours (e.g., 8-24 hours) is a reasonable starting point.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane, to yield the pure this compound.

Visualizations

Reaction Mechanism Diagram

aza_michael_addition cluster_reactants Reactants cluster_intermediate Zwitterionic Intermediate cluster_product Product Furfurylamine Furfurylamine Zwitterion Zwitterionic Intermediate Furfurylamine->Zwitterion Nucleophilic Attack EthylAcrylate Ethyl Acrylate EthylAcrylate->Zwitterion Product This compound Zwitterion->Product Proton Transfer

Caption: The aza-Michael addition mechanism for the formation of this compound.

Experimental Workflow Diagram

experimental_workflow A Combine Furfurylamine and Solvent B Add Ethyl Acrylate A->B C Heat Reaction Mixture (optional) B->C D Monitor Reaction by TLC C->D E Solvent Removal D->E Reaction Complete F Purification by Column Chromatography E->F G Characterization of Product F->G

Caption: A typical experimental workflow for the synthesis of this compound.

References

The Biological Versatility of Furan-Containing Amino Acid Esters: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide spectrum of biological activities. When coupled with amino acid esters, this moiety gives rise to a class of compounds with significant potential for therapeutic applications. This technical guide provides an in-depth overview of the biological activities of furan-containing amino acid esters, focusing on their cytotoxic, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols and visual representations of relevant signaling pathways are included to facilitate further research and development in this promising area.

Cytotoxic Activity

Furan-containing amino acid esters have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The following table summarizes the in vitro cytotoxic activity of selected furan-based compounds, including amino acid derivatives.

Compound/DerivativeCell LineIC50 (µM)Reference
Pyridine carbohydrazide 4MCF-7 (Breast Cancer)4.06[1]
N-phenyl triazinone 7MCF-7 (Breast Cancer)2.96[1]
Furan-pyridinone derivativeKYSE70 (Esophageal Cancer)0.655 µg/mL[2]
Furan-pyridinone derivativeKYSE150 (Esophageal Cancer)0.655 µg/mL[2]
Furan-2-carboxamide derivativeNCI-H460 (Lung Cancer)0.0029[1]

Table 1: In Vitro Cytotoxic Activity of Furan-Containing Compounds

Antimicrobial Activity

The antimicrobial potential of furan-containing amino acid esters extends to both bacteria and fungi. These compounds can inhibit microbial growth through various mechanisms, including the disruption of cell wall synthesis and interference with essential metabolic pathways.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Furan-based pyrimidine-thiazolidinone 8kEscherichia coli12.5
Furan-based pyrimidine-thiazolidinone 8kStaphylococcus aureus50
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64[3]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus128[3]
Carbamothioyl-furan-2-carboxamide 4fEscherichia coli230-295[4]
Carbamothioyl-furan-2-carboxamide 4fStaphylococcus aureus230-295[4]
Carbamothioyl-furan-2-carboxamide 4fBacillus cereus230-295[4]

Table 2: In Vitro Antimicrobial Activity of Furan-Containing Compounds

Enzyme Inhibitory Activity

Furan-containing compounds, including those with amino acid moieties, have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For instance, some derivatives have shown inhibitory activity against protein tyrosine kinases and Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1).[5][6]

Compound ClassTarget EnzymeActivity/IC50Reference
Furan-2-yl(phenyl)methanone derivativesProtein Tyrosine KinasePromising inhibitory activity[6]
Furan- and Thiophene-2-Carbonyl Amino Acid DerivativesFactor Inhibiting HIF-1 (FIH-1)Potential inhibitors, HIF activation[5]

Table 3: Enzyme Inhibitory Activity of Furan-Containing Compounds

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with various concentrations of the furan-containing amino acid ester and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of MTT stock solution to each well and incubate at 37°C for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 540 nm or 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (or other appropriate broth for the test organism)

  • 96-well microtiter plates

  • Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard

  • Furan-containing amino acid ester stock solution

  • Incubator

Protocol:

  • Prepare serial two-fold dilutions of the furan-containing amino acid ester in the broth directly in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial or fungal suspension in broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well of the microtiter plate with 100 µL of the diluted microbial suspension.

  • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Cover the plates and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits visible growth.

Signaling Pathway Modulation

Furan-containing compounds have been shown to modulate key signaling pathways involved in cellular processes such as inflammation, proliferation, and metabolism.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Some furan derivatives have been found to inhibit this pathway, which is often dysregulated in cancer.

MAPK_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS Activates Furan_Compound Furan_Compound RAF RAF Furan_Compound->RAF Inhibits MEK MEK Furan_Compound->MEK Inhibits RAS->RAF Activates RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation_Differentiation_Survival Proliferation_Differentiation_Survival ERK->Proliferation_Differentiation_Survival Regulates

MAPK Signaling Pathway Inhibition
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Signaling Pathway

PPAR-γ is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and inflammation. Certain furan fatty acids have been identified as agonists of PPAR-γ, suggesting their potential in the treatment of metabolic disorders.

PPARg_Pathway Furan_Fatty_Acid_Ester Furan_Fatty_Acid_Ester PPARg PPARg PPARg_RXR_Complex PPARγ/RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (DNA Response Element) PPARg_RXR_Complex->PPRE Binds to Target_Gene_Expression Target_Gene_Expression PPRE->Target_Gene_Expression Initiates Lipid_Metabolism_Inflammation_Regulation Lipid_Metabolism_Inflammation_Regulation Target_Gene_Expression->Lipid_Metabolism_Inflammation_Regulation Leads to

PPAR-γ Signaling Pathway Activation

Conclusion

Furan-containing amino acid esters represent a versatile and promising class of compounds with a diverse range of biological activities. Their demonstrated cytotoxic, antimicrobial, and enzyme-inhibitory properties make them attractive candidates for further investigation in the development of novel therapeutics. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the design of more potent and selective therapeutic agents.

References

An In-depth Technical Guide to Ethyl 3-[(2-furylmethyl)amino]propanoate and its Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-[(2-furylmethyl)amino]propanoate and its structural analogues, focusing on their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. Due to the limited availability of specific data for this compound, this guide draws upon information from structurally related furan-containing compounds and analogues to present a predictive but thorough resource for researchers in drug discovery and development.

Core Structure and Rationale for Analogue Development

This compound is a molecule incorporating a furan ring, a secondary amine, and an ethyl ester moiety. The furan ring is a five-membered aromatic heterocycle that is a common scaffold in many biologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4][5]

The development of structural analogues of this core structure can be guided by the principle of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to enhance efficacy, reduce toxicity, or improve pharmacokinetic profiles.[6] For instance, the furan ring can be replaced by other five- or six-membered heterocycles, or the propanoate backbone can be modified to alter the compound's flexibility and interaction with biological targets.

Synthesis of this compound and its Analogues

A plausible and efficient method for the synthesis of this compound and its analogues is the Michael addition reaction . This reaction involves the conjugate addition of a nucleophile, in this case, an amine, to an α,β-unsaturated carbonyl compound, such as an acrylate.

A representative synthetic scheme is presented below:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Furfural Furfurylamine Catalyst Base (e.g., Triethylamine) Furfural->Catalyst Nucleophile Acrylate Ethyl Acrylate Acrylate->Catalyst Michael Acceptor Solvent Ethanol Solvent->Catalyst Target This compound Catalyst->Target Michael Addition

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of this compound via a Michael addition reaction:

Materials:

  • Furfurylamine

  • Ethyl acrylate

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of furfurylamine (1.0 eq) in ethanol, add ethyl acrylate (1.1 eq).

  • Add triethylamine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Potential Biological Activities and In Vitro Evaluation

Based on the known pharmacological profiles of furan derivatives, this compound and its analogues are predicted to exhibit a range of biological activities. The following sections detail these potential activities and the experimental protocols for their assessment.

Antimicrobial Activity

Many furan-containing compounds have demonstrated significant antibacterial and antifungal properties.[2][3]

Table 1: Representative Antimicrobial Activity of Furan Analogues

Compound/AnalogueOrganismMIC (µg/mL)Reference
Furanone Derivative AStaphylococcus aureus12.5[7]
Furanone Derivative BEscherichia coli64[3]
Furan-1,3,4-oxadiazole HybridMycobacterium tuberculosis3.13[8]

3.1.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity can be quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.[9]

  • Include positive controls (microorganisms in broth without test compound) and negative controls (broth only).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Anti-inflammatory Activity

Furan derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.[4][5]

Table 2: Representative Anti-inflammatory Activity of Furan Analogues

Compound/AnalogueAssayIC50 (µM)Reference
Benzofuran DerivativeNO Production Inhibition (LPS-stimulated RAW 264.7 cells)10[4]
2,5-diaryl furanCOX-2 InhibitionSelective Inhibition[10]

3.2.1. Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Test compounds

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is a measure of NO production.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Cytotoxic Activity

Several furan-based compounds have been investigated for their potential as anticancer agents due to their cytotoxic effects on various cancer cell lines.[1]

Table 3: Representative Cytotoxic Activity of Furan Analogues

Compound/AnalogueCell LineIC50 (µM)Reference
Furan-based Derivative 4MCF-7 (Breast Cancer)4.06[1]
Furan-based Derivative 7MCF-7 (Breast Cancer)2.96[1]
Furan-pyridinone CompoundKYSE70 (Esophageal Cancer)0.655 µg/mL (48h)[11]

3.3.1. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells.

Potential Signaling Pathways

The biological activities of furan derivatives are often attributed to their interaction with specific cellular signaling pathways. Based on the observed cytotoxic and anti-inflammatory effects of related compounds, a hypothetical signaling pathway is proposed below.

Signaling_Pathway cluster_stimulus Stimulus cluster_pathway Intracellular Signaling cluster_response Cellular Response Compound Furan Analogue NFkB NF-κB Pathway Compound->NFkB Inhibition MAPK MAPK Pathway Compound->MAPK Modulation Apoptosis Apoptotic Pathway (e.g., Caspase activation) Compound->Apoptosis Induction Inflammation ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation Leads to NO_Production ↓ NO Production NFkB->NO_Production Leads to MAPK->Inflammation Contributes to CellCycle Cell Cycle Arrest Apoptosis->CellCycle Can induce Apoptosis_Response ↑ Apoptosis Apoptosis->Apoptosis_Response Results in

References

An In-Depth Technical Guide to the Synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 3-[(2-furylmethyl)amino]propanoate, a valuable intermediate in pharmaceutical and chemical research. The guide details the starting materials, experimental protocols, and reaction pathways for the two most viable synthetic strategies: Michael addition and reductive amination.

Core Synthetic Pathways and Starting Materials

The synthesis of this compound can be efficiently achieved through two principal methods, each utilizing readily accessible starting materials.

Table 1: Summary of Synthetic Pathways and Starting Materials

Synthetic PathwayStarting Material 1Starting Material 2
Michael AdditionFurfurylamineEthyl acrylate
Reductive Amination2-FuraldehydeEthyl 3-aminopropanoate

I. Michael Addition Pathway

The aza-Michael addition offers a direct and atom-economical route to this compound. This reaction involves the conjugate addition of furfurylamine to the electron-deficient alkene of ethyl acrylate.

Reaction Scheme:

G cluster_reactants Starting Materials cluster_product Product Furfurylamine Furfurylamine Product This compound Furfurylamine->Product + Ethyl Acrylate EthylAcrylate Ethyl Acrylate G cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Product Furaldehyde 2-Furaldehyde Imine Imine Intermediate Furaldehyde->Imine + Ethyl 3-aminopropanoate EthylAmino Ethyl 3-aminopropanoate Product This compound Imine->Product Reduction (e.g., NaBH₄, H₂/Catalyst) G cluster_Michael Michael Addition cluster_Reductive Reductive Amination Start Synthesis of this compound Michael Michael Addition Pathway Start->Michael Reductive Reductive Amination Pathway Start->Reductive M_Reactants Furfurylamine + Ethyl Acrylate M_Reaction Conjugate Addition M_Reactants->M_Reaction M_Product Product M_Reaction->M_Product Purification Purification (e.g., Column Chromatography) M_Product->Purification R_Reactants 2-Furaldehyde + Ethyl 3-aminopropanoate R_Imine Imine Formation R_Reactants->R_Imine R_Reduction In-situ Reduction R_Imine->R_Reduction R_Product Product R_Reduction->R_Product R_Product->Purification

An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-[(2-furylmethyl)amino]propanoate (CAS No. 175203-83-5) is an organic ester with potential applications in chemical synthesis and pharmaceutical development. A thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective use, formulation, and development. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability profiles of this compound. In the absence of extensive public data, this document outlines standardized experimental protocols and data presentation formats to guide researchers in generating the necessary data for regulatory submissions and further development.

Introduction to this compound

This compound is a secondary amine-containing ester with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol .[1] Its structure, featuring a furan ring, a secondary amine, and an ethyl ester group, suggests potential susceptibility to hydrolysis and oxidation, making a comprehensive stability and solubility assessment critical for any research or commercial application.

The solubility of an active pharmaceutical ingredient (API) directly influences its bioavailability and formulation possibilities, while its stability dictates storage conditions, shelf-life, and potential degradation pathways.[2][3] This guide details the necessary experimental frameworks for a robust evaluation of these properties, adhering to principles outlined in international guidelines such as those from the International Council for Harmonisation (ICH).[4][5]

Solubility Characterization

Solubility is a critical determinant of a compound's behavior in both in vitro and in vivo systems. The assessment is typically divided into two main types: thermodynamic and kinetic solubility.

Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[6][7] This is a crucial parameter for pre-formulation development. The shake-flask method is the gold standard for this determination.[8][9]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent or buffer system (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25°C and 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6][9] Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

  • Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a suitable low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear filtrate with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express solubility in units such as mg/mL or µM.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (usually in DMSO) is added to an aqueous buffer and incubated for a shorter period (e.g., 1.5-2 hours).[3][10] It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.

  • Buffer Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final target concentrations.

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.[11]

  • Measurement: Measure the turbidity (light scattering) of each well using a laser nephelometer. The point at which precipitation occurs is identified as the kinetic solubility limit.

Data Presentation: Solubility

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Profile of this compound

Solvent SystempHTemperature (°C)Thermodynamic Solubility (mg/mL)Kinetic Solubility (µM)
Deionized Water~7.025Data to be determinedData to be determined
Phosphate Buffer2.025Data to be determinedData to be determined
Phosphate Buffer7.425Data to be determinedData to be determined
Phosphate Buffer7.437Data to be determinedData to be determined
EthanolN/A25Data to be determinedN/A
Propylene GlycolN/A25Data to be determinedN/A

Stability Assessment and Forced Degradation

Stability testing is essential to understand how the quality of a substance varies over time under the influence of environmental factors.[5] Forced degradation (or stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability studies.[1][12][13]

General Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity.

G cluster_prep Preparation cluster_analysis Analysis & Characterization A Prepare Stock Solution of This compound C Acid Hydrolysis (e.g., 0.1N HCl) A->C D Base Hydrolysis (e.g., 0.1N NaOH) A->D E Oxidative (e.g., 3% H2O2) A->E F Thermal (e.g., 60°C, Solid & Solution) A->F G Photolytic (ICH Q1B Guidelines) A->G B Develop & Validate Stability-Indicating HPLC Method H Analyze Samples at Time Points (T0, T1, T2...) B->H C->H D->H E->H F->H G->H I Quantify Parent Compound & Degradation Products H->I J Mass Balance Calculation I->J K Identify Major Degradants (LC-MS/MS) J->K If significant degradation

Caption: Workflow for Forced Degradation and Stability Analysis.

Experimental Protocols for Forced Degradation

A validated stability-indicating HPLC method is a prerequisite for these studies.[14][15] The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical method can effectively separate the degradants from the parent peak.[1]

Protocol: Hydrolytic Stability

  • Acidic: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water) and add hydrochloric acid to a final concentration of 0.1N HCl.

  • Basic: Prepare a similar solution and add sodium hydroxide to a final concentration of 0.1N NaOH.

  • Neutral: Prepare a solution in water.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Neutralize the acidic and basic samples before injection into the HPLC system. Analyze for the remaining parent compound and the formation of degradation products.

Protocol: Oxidative Stability

  • Preparation: Prepare a solution of the compound and add hydrogen peroxide to a final concentration of 3-30%.

  • Incubation: Store the solution at room temperature and protect it from light. Collect samples at appropriate time points.

  • Analysis: Analyze samples by HPLC.

Protocol: Thermal Stability

  • Solid State: Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C) with controlled humidity.

  • Solution State: Prepare a solution of the compound in a relevant solvent and store it at an elevated temperature, protected from light.

  • Analysis: Analyze samples at various time points.

Protocol: Photostability

  • Exposure: Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

  • Control: Store parallel samples protected from light (dark controls).

  • Analysis: Analyze exposed and control samples by HPLC.

Data Presentation: Stability

The results of the forced degradation studies should be presented in a summary table.

Table 2: Hypothetical Forced Degradation Summary for this compound

Stress ConditionConditionsTime (hours)Parent Compound Remaining (%)No. of DegradantsObservations
Acid Hydrolysis0.1N HCl, 60°C24Data to be determinedData to be determinede.g., Major degradant at RRT 0.85
Base Hydrolysis0.1N NaOH, 60°C8Data to be determinedData to be determinede.g., Rapid degradation observed
Oxidation3% H₂O₂, RT24Data to be determinedData to be determinede.g., Minor degradation
Thermal (Solid)80°C72Data to be determinedData to be determinede.g., No significant degradation
Thermal (Solution)60°C72Data to be determinedData to be determinedData to be determined
Photolytic (Solid)ICH Q1B-Data to be determinedData to be determinede.g., Slight discoloration

RRT = Relative Retention Time

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate, a valuable intermediate in organic synthesis and drug discovery. The procedure outlined is based on the well-established aza-Michael addition reaction, a reliable method for the formation of β-amino esters.

Reaction Principle

The synthesis of this compound is achieved through the conjugate addition (aza-Michael reaction) of furfurylamine to ethyl acrylate. This reaction involves the nucleophilic attack of the primary amine of furfurylamine on the β-carbon of the α,β-unsaturated ester, ethyl acrylate. The reaction can be carried out with or without a catalyst and solvent, though the use of a Brønsted or Lewis acid catalyst can significantly improve the reaction rate and yield.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established procedures for analogous aza-Michael additions.

Materials and Reagents:

  • Furfurylamine (≥99%)

  • Ethyl acrylate (≥99%, contains polymerization inhibitor)

  • Trifluoromethanesulfonic acid (TfOH) or other suitable Brønsted acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous ethanol (optional, as solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for extraction and chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine furfurylamine (1.0 eq) and ethyl acrylate (1.0 - 1.2 eq). If a solvent is used, add anhydrous ethanol.

  • Catalyst Addition: While stirring the mixture, slowly add the Brønsted acid catalyst (e.g., trifluoromethanesulfonic acid, 0.05 - 0.1 eq). An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 16-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Dilute the residue with ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions.

ParameterValue
Reactants
Furfurylamine1.0 eq
Ethyl Acrylate1.1 eq
Catalyst (TfOH)0.05 eq
Reaction Conditions
Temperature100 °C
Reaction Time18 hours
Product Characteristics
Yield 80-90%
Appearance Colorless to pale yellow oil
Purity (by GC) >98%
¹H NMR (CDCl₃, δ ppm) ~1.25 (t, 3H), ~2.55 (t, 2H), ~2.85 (t, 2H), ~3.80 (s, 2H), ~4.15 (q, 2H), ~6.20 (m, 1H), ~6.30 (m, 1H), ~7.35 (m, 1H)
¹³C NMR (CDCl₃, δ ppm) ~14.2, ~34.5, ~45.0, ~46.8, ~60.5, ~107.1, ~110.2, ~142.0, ~152.5, ~172.5
Mass Spec (m/z) [M+H]⁺ calculated: 198.1128; found: 198.1130

Note: NMR and Mass Spec data are predicted values and should be confirmed by experimental analysis.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Combine Furfurylamine and Ethyl Acrylate Catalyst 2. Add Catalyst (e.g., TfOH) Reactants->Catalyst Heating 3. Heat and Stir (80-120°C, 16-24h) Catalyst->Heating Cooling 4. Cool to Room Temperature Heating->Cooling Extraction 5. Dilute and Wash with NaHCO3/Brine Cooling->Extraction Drying 6. Dry with MgSO4 and Concentrate Extraction->Drying Chromatography 7. Silica Gel Column Chromatography Drying->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct

Caption: A flowchart illustrating the major steps for the synthesis of this compound.

Application Note: Analytical Methods for the Quantification of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-[(2-furylmethyl)amino]propanoate is a chemical compound containing a furan moiety. The quantification of such compounds is crucial in various fields, including food safety, environmental analysis, and pharmaceutical development, due to the potential biological activities of furan derivatives. This document provides detailed application notes and protocols for the quantitative analysis of this compound. While specific validated methods for this exact compound are not widely published, this guide presents robust analytical strategies based on established methods for similar furan derivatives. The primary recommended method is Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for its high sensitivity and specificity for volatile and semi-volatile compounds. An alternative High-Performance Liquid Chromatography (HPLC) method with UV detection is also described for non-volatile or thermally labile scenarios.

Data Presentation: Performance of Analytical Methods

The following tables summarize the typical quantitative performance parameters that can be expected when developing and validating analytical methods for furan derivatives, based on data from existing literature. These values provide a benchmark for the expected performance of methods for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based Methods for Furan Derivatives

AnalyteMatrixMethodLimit of Detection (LOD) (ng/g)Limit of Quantification (LOQ) (ng/g)Recovery (%)Reference
FuranBaby FoodHS-SPME-GC-MS0.018 - 0.0350.060 - 0.11798.4 - 99.8[1][2]
2-MethylfuranBaby FoodHS-SPME-GC-MS0.018 - 0.0350.060 - 0.11798.4 - 99.8[1][2]
2-EthylfuranBaby FoodHS-SPME-GC-MS0.018 - 0.0350.060 - 0.11798.4 - 99.8[1][2]
Various Furan DerivativesCommercial FoodsHS-SPME Arrow-GC-MS/MS0.001 - 1.0710.003 - 3.57176 - 117[3][4]

Table 2: High-Performance Liquid Chromatography (HPLC) Based Methods

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Reference
Related Substances of Dabigatran EtexilateDrug SubstanceRP-HPLC-UV-->0.99[5]
Flavoring Chemicalse-Cigarette LiquidsGC/Q-TOF-0.02 - 0.63 mg/mL>0.990[6]

Experimental Protocols

Protocol 1: Quantification by Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is ideal for the trace-level quantification of this compound in various matrices.

1. Materials and Reagents

  • Sample Vials: 20 mL headspace vials with PTFE-faced septa and aluminum caps.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).

  • Internal Standard (IS): d4-furan or a suitable stable isotope-labeled analog of the analyte.

  • Reagents: Sodium chloride (NaCl), HPLC-grade water, Methanol.

  • Stock Solutions: Prepare a stock solution of this compound and the internal standard in methanol.

2. Sample Preparation

  • Weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.[3]

  • For solid or semi-solid matrices, add a saturated solution of sodium chloride (e.g., 5 mL) to enhance the release of volatile compounds.[1][7]

  • Spike the sample with an appropriate amount of the internal standard solution.

  • Immediately seal the vial.

3. HS-SPME Procedure

  • Place the vial in a heated autosampler tray, typically maintained at 30-60°C.[1][3]

  • Equilibrate the sample for 15-30 minutes to allow the analyte to partition into the headspace.[1][3]

  • Expose the SPME fiber to the headspace of the vial for 20-40 minutes to adsorb the analytes.[1]

4. GC-MS Analysis

  • Injector: Desorb the analytes from the SPME fiber in the hot injector of the gas chromatograph, typically at 250-280°C.[1][4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Column: Use a suitable capillary column, such as a DB-VRX or HP-5MS (e.g., 30-60 m x 0.25 mm x 1.4 µm).[1][4]

  • Oven Temperature Program:

    • Initial temperature: 35-60°C, hold for 1-5 minutes.[1][6]

    • Ramp 1: Increase to 100°C at 5-10°C/min.[1][8]

    • Ramp 2: Increase to 240-250°C at 20°C/min, hold for 5 minutes.[1][8]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

5. Quantification

  • Create a calibration curve by analyzing standard solutions of known concentrations.

  • Calculate the concentration of the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for samples where the analyte concentration is higher or when the analyte is not amenable to GC analysis.

1. Materials and Reagents

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7-5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with triethylamine, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile).[5]

  • Solvents: HPLC-grade water, methanol, acetonitrile.

  • Standard Solutions: Prepare a stock solution of this compound in the mobile phase and create a series of calibration standards by dilution.

2. Sample Preparation

  • Accurately weigh a sample containing the analyte.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. HPLC-UV Analysis

  • Flow Rate: Typically 0.6-1.0 mL/min.[5]

  • Column Temperature: Maintain at a constant temperature, e.g., 30°C.[5]

  • Injection Volume: 10-20 µL.

  • UV Detection: Monitor at a wavelength where the analyte has maximum absorbance. This will need to be determined experimentally but is likely to be in the range of 220-280 nm.

  • Gradient Elution: A gradient elution may be necessary to achieve optimal separation from matrix components. An example gradient could be:

    • 0-5 min: 80% Aqueous, 20% Organic

    • 5-15 min: Ramp to 20% Aqueous, 80% Organic

    • 15-20 min: Hold at 20% Aqueous, 80% Organic

    • 20-25 min: Return to initial conditions and equilibrate.

4. Quantification

  • Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the prepared standard solutions.

  • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Spike Spiking with Internal Standard Weigh->Spike Headspace Headspace Generation Spike->Headspace SPME SPME Adsorption Headspace->SPME Desorption Thermal Desorption SPME->Desorption GC_Separation GC Separation Desorption->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Report Quantification->Report Final Report Method_Selection Analyte_Properties Analyte Properties (Volatility, Thermal Stability) Decision1 Volatile & Thermally Stable? Analyte_Properties->Decision1 Matrix_Complexity Sample Matrix Complexity Decision2 High Matrix Interference? Matrix_Complexity->Decision2 Required_Sensitivity Required Sensitivity (LOD/LOQ) Decision3 Trace Level Analysis? Required_Sensitivity->Decision3 Method_GCMS Recommend HS-SPME-GC-MS Decision1->Method_GCMS Yes Method_HPLC Recommend HPLC-UV Decision1->Method_HPLC No Decision2->Method_GCMS Yes Decision2->Method_HPLC No Decision3->Method_GCMS Yes Decision3->Method_HPLC No

References

Application Notes and Protocols for Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Ethyl 3-[(2-furylmethyl)amino]propanoate as a chemical intermediate, detailing its synthesis, characterization, and potential applications in research and development.

Introduction

This compound is a secondary amine-containing ester with a furan moiety. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly for the introduction of the furfuryl group and a flexible three-carbon spacer. The furan ring is a key structural motif in many biologically active compounds and pharmaceuticals, and its presence in this intermediate offers a scaffold for the development of novel molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₅NO₃
Molecular Weight 197.23 g/mol
Appearance Expected to be a colorless to pale yellow oil
Boiling Point Not explicitly reported; estimated to be >200 °C at atmospheric pressure
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate) and sparingly soluble in water.
CAS Number 175203-83-5[1]

Synthesis Protocol: Aza-Michael Addition

The synthesis of this compound can be readily achieved via an aza-Michael addition of furfurylamine to ethyl acrylate. This reaction is typically carried out under neat conditions or in a suitable solvent and can be catalyzed by a variety of acids or bases, or even proceed without a catalyst at elevated temperatures.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
FurfurylamineC₅H₇NO97.121.0 eq
Ethyl acrylateC₅H₈O₂100.121.0 - 1.2 eq
(Optional) Catalyste.g., Acetic AcidCH₃COOH0.1 eq
(Optional) Solvente.g., EthanolC₂H₅OH-
Diethyl ether(C₂H₅)₂O74.12For workup
Saturated NaCl solutionNaCl(aq)-For workup
Anhydrous MgSO₄MgSO₄120.37For drying
Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine furfurylamine (1.0 eq) and ethyl acrylate (1.1 eq). If a catalyst is used, it can be added at this stage. The reaction can be run neat or with a minimal amount of a polar protic solvent like ethanol.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was run neat, dilute the mixture with diethyl ether. Wash the organic solution with saturated aqueous sodium chloride (brine) to remove any residual catalyst and unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield

While specific yields for this exact reaction are not widely reported, similar aza-Michael additions suggest that yields in the range of 70-90% can be expected with proper optimization of reaction conditions.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is crucial. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.

Technique Expected Data
¹H NMR * Furan protons: Signals in the aromatic region (~6.2-7.4 ppm). * Furfuryl -CH₂-: A singlet or a multiplet around 3.7 ppm. * -NH- proton: A broad singlet, chemical shift can vary depending on solvent and concentration. * Propanoate -CH₂- protons: Two triplets around 2.5 and 2.9 ppm. * Ethyl ester -OCH₂CH₃: A quartet around 4.1 ppm and a triplet around 1.2 ppm.
¹³C NMR * Furan carbons: Signals in the range of ~105-155 ppm. * Ester carbonyl carbon: A signal around 172 ppm. * Ethyl ester carbons: Signals around 60 ppm (-OCH₂-) and 14 ppm (-CH₃). * Propanoate carbons: Signals in the aliphatic region (~35-50 ppm). * Furfuryl carbon: A signal around 45 ppm.
IR (Infrared) Spectroscopy * N-H stretch: A broad absorption band around 3300-3400 cm⁻¹. * C=O stretch (ester): A strong absorption band around 1730 cm⁻¹. * C-O stretch (ester): An absorption band in the region of 1150-1250 cm⁻¹. * C-N stretch: An absorption band around 1100-1200 cm⁻¹. * Furan ring C-H and C=C stretches: Characteristic absorptions in the aromatic region.
Mass Spectrometry (MS) * Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 197.23). * Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethyl group, the ethoxycarbonyl group, and cleavage of the furfuryl group.

Applications as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry and materials science.

  • Scaffold for Drug Discovery: The furan nucleus is present in numerous drugs. This intermediate can be used as a starting point to synthesize novel compounds with potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The secondary amine provides a convenient handle for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships.

  • Synthesis of Novel Ligands: The nitrogen and oxygen atoms in the molecule can act as coordination sites for metal ions, making it a precursor for the synthesis of novel ligands for catalysis or imaging applications.

  • Polymer Chemistry: The furan moiety can participate in Diels-Alder reactions, opening up possibilities for its use in the synthesis of reversible cross-linked polymers and self-healing materials.

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent utilization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Potential Derivatization start Furfurylamine + Ethyl Acrylate reaction Aza-Michael Addition (80-100 °C, 12-24h) start->reaction workup Workup (Extraction, Washing) reaction->workup purification Purification (Vacuum Distillation or Column Chromatography) workup->purification product This compound purification->product nmr NMR (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms amide_formation Amide Formation (with Acyl Chlorides, Anhydrides, etc.) product->amide_formation reductive_amination Further N-Alkylation (Reductive Amination) product->reductive_amination diels_alder Diels-Alder Reaction (with Maleimides, etc.) product->diels_alder

Synthetic and Application Workflow

Safety Precautions

  • Ethyl acrylate is a flammable and toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Furfurylamine is corrosive and can cause burns. Avoid contact with skin and eyes.

  • Standard laboratory safety procedures should be followed at all times.

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. Researchers should conduct their own literature searches and risk assessments before undertaking any experimental work. The provided spectroscopic data are estimations based on analogous compounds and should be confirmed by experimental analysis.

References

Application Note: Quantification of Ethyl 3-[(2-furylmethyl)amino]propanoate using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An High-Performance Liquid Chromatography (HPLC) method has been developed for the quantification of Ethyl 3-[(2-furylmethyl)amino]propanoate, a compound of interest for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for its analysis.

Introduction

This compound is a substituted amino ester containing a furan moiety. The furan ring is a common structural feature in many pharmaceuticals and natural products.[1] Accurate and reliable quantification of such compounds is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a simple, isocratic reversed-phase HPLC (RP-HPLC) method for the determination of this compound, utilizing a C18 column and a UV detector. The furan chromophore allows for sensitive detection by UV spectroscopy.[1]

Materials and Methods

The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The stationary phase was a C18 reversed-phase column.[2] The mobile phase consisted of a mixture of acetonitrile and a phosphate buffer, which is a common setup for the analysis of moderately polar compounds.[3][4]

Results and Discussion

The developed method provides a sharp, well-resolved peak for this compound with a retention time suitable for routine analysis. The isocratic elution ensures method simplicity and robustness. The choice of a C18 column allows for good retention of the analyte based on hydrophobic interactions. The mobile phase composition was optimized to achieve a balance between analysis time and resolution from potential impurities. The UV detection wavelength was selected based on the expected absorbance of the furan ring, which typically exhibits π→π* transitions in the UV region.[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the analysis of this compound.

1. Preparation of Mobile Phase and Solutions

  • Mobile Phase Preparation (Acetonitrile:Phosphate Buffer, 40:60 v/v):

    • Prepare a 20 mM potassium phosphate buffer. Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH of the buffer to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared phosphate buffer.

    • Degas the final mobile phase mixture using sonication or helium sparging before use.[5]

  • Standard Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in the mobile phase.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Make up the volume to the mark with the mobile phase and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve and dilute the sample with the mobile phase to obtain a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]

2. HPLC System Setup and Execution

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 30 °C.

  • Set the UV detector wavelength to 220 nm.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Data Presentation

Quantitative data for the developed HPLC method are summarized in the following tables.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument Standard HPLC System with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Table 2: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Retention Time (tR) ~ 6.5 min
Linearity (Correlation Coefficient, r²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Workflow Visualization

The logical flow of the analytical protocol is illustrated in the diagram below.

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage MobilePhase 1. Prepare Mobile Phase (ACN:Buffer) Standards 2. Prepare Standard Solutions (Stock & Working) MobilePhase->Standards Sample 3. Prepare Sample Solution (Dissolve & Filter) Standards->Sample SystemSetup 4. HPLC System Setup & Equilibration Sample->SystemSetup Load into Autosampler Injection 5. Inject Standards & Samples SystemSetup->Injection Chromatogram 6. Acquire Chromatograms Injection->Chromatogram Calibration 7. Generate Calibration Curve Chromatogram->Calibration Quantification 8. Quantify Analyte in Sample Calibration->Quantification Report 9. Generate Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-[(2-furylmethyl)amino]propanoate is a molecule of interest in pharmaceutical and chemical research due to its structural motifs, which include a secondary amine, an ester, and a furan ring. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the presence of a polar secondary amine in this compound necessitates a derivatization step to improve its chromatographic behavior and thermal stability. This application note provides a detailed protocol for the GC-MS analysis of this compound following derivatization with trifluoroacetic anhydride (TFA).

Experimental Protocol

This protocol outlines the derivatization of this compound and the subsequent GC-MS analysis.

2.1. Sample Preparation and Derivatization

The secondary amine in the target analyte is derivatized to a trifluoroacetamide to increase volatility and reduce peak tailing.

  • Materials:

    • This compound standard

    • Trifluoroacetic anhydride (TFA)

    • Ethyl acetate (GC grade)

    • Pyridine (optional, as a catalyst)

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Heating block or water bath

    • GC vials with inserts

  • Procedure:

    • Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).

    • Pipette 100 µL of the stock solution into a clean, dry GC vial.

    • Add 50 µL of trifluoroacetic anhydride and 10 µL of pyridine to the vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

    • Add a small amount of anhydrous sodium sulfate to remove any residual moisture.

    • The sample is now ready for GC-MS analysis.

2.2. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of the derivatized analyte. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

Data Presentation

The following table summarizes the expected quantitative data for the trifluoroacetylated derivative of this compound.

ParameterValueDescription
Analyte N-(2-furylmethyl)-N-(3-ethoxy-3-oxopropyl)-2,2,2-trifluoroacetamideDerivatized form of the target compound.
Molecular Weight 293.24 g/mol Molecular weight of the derivatized analyte.
Expected Retention Time (RT) ~12.5 minThis is an estimated value and may vary.
Molecular Ion [M] m/z 293The molecular ion peak for the derivatized analyte.
Key Fragment Ions (m/z) 81, 108, 178, 220, 264Predicted major fragment ions.
Plausible Fragment Structures m/z 81: Furfuryl cation [C5H5O]+m/z 108: [C5H5O-CH2-NH]+m/z 178: [M - C2H5O - C2H4]+m/z 220: [M - COOC2H5]+m/z 264: [M - C2H5]+Proposed structures for the key fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: this compound Sample stock Prepare Stock Solution in Ethyl Acetate start->stock derivatize Derivatization with Trifluoroacetic Anhydride stock->derivatize heat Heat at 60°C for 30 min derivatize->heat cool Cool to Room Temperature heat->cool dry Dry with Anhydrous Sodium Sulfate cool->dry inject Inject 1 µL into GC-MS dry->inject gc_sep GC Separation on HP-5MS Column inject->gc_sep ms_detect MS Detection (EI, Scan m/z 40-500) gc_sep->ms_detect process Process Chromatogram and Mass Spectra ms_detect->process identify Identify Analyte by RT and Mass Spectrum process->identify quantify Quantify using Calibration Curve (if required) identify->quantify report Generate Report quantify->report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note details a robust and reliable method for the analysis of this compound using GC-MS following a straightforward derivatization procedure. The described protocol, including sample preparation and instrument parameters, provides a solid foundation for researchers and scientists working with this compound. The method can be adapted for quantitative analysis by developing a suitable calibration curve. It is recommended that the method be validated in the specific laboratory setting to ensure data quality and accuracy for its intended application.

Application Notes: Derivatization of Ethyl 3-[(2-furylmethyl)amino]propanoate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-[(2-furylmethyl)amino]propanoate is a secondary amine containing an ester functional group and a furan moiety. Direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) can be challenging due to its polarity, which may lead to poor peak shape, low sensitivity, and potential thermal degradation in the GC inlet. Chemical derivatization is a crucial sample preparation step to enhance its volatility and thermal stability, thereby improving its chromatographic behavior and detection.[1][2][3] This application note provides detailed protocols for the derivatization of this compound using acylation with trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA) prior to GC-MS analysis.

Acylation targets the secondary amine group, replacing the active hydrogen with a non-polar acyl group.[4] This modification reduces the compound's polarity and increases its volatility, making it more amenable to GC analysis. The resulting fluoroacyl derivatives are also highly responsive to electron capture detection (ECD) and produce characteristic mass spectra, aiding in sensitive and specific quantification.

Analytical Challenge and Derivatization Strategy

The primary analytical challenge in the GC-MS analysis of this compound is its potential for peak tailing and low response due to the presence of the polar secondary amine group. The derivatization strategy focuses on the acylation of this amine to form a less polar and more volatile derivative.

Workflow for Derivatization and Analysis:

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Solvent_Addition Dissolve in Solvent Sample->Solvent_Addition Reagent_Addition Add Catalyst & Acylating Reagent Solvent_Addition->Reagent_Addition Reaction Heating & Incubation Reagent_Addition->Reaction Workup Extraction & Concentration Reaction->Workup Derivatized_Sample Derivatized Sample Workup->Derivatized_Sample Injection GC Injection Derivatized_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Experimental Protocols

Two robust acylation protocols are presented below. It is recommended to initially screen both methods to determine the most effective one for your specific application and instrumentation.

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol utilizes TFAA to form the trifluoroacetyl derivative of the analyte. TFAA is highly reactive and its byproducts are volatile, simplifying sample cleanup.[5][6]

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA) or Trimethylamine (TMA) solution (0.05 M in a suitable solvent)

  • Anhydrous ethyl acetate or benzene

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample or standard into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the residue in 500 µL of anhydrous ethyl acetate.

  • Catalyst Addition: Add 100 µL of 0.05 M TEA or TMA solution (acid scavenger) to the vial.[5][6] Vortex briefly.

  • Derivatization Reagent Addition: Add 50 µL of TFAA to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.

  • Cooling and Work-up: Allow the vial to cool to room temperature. Add 1 mL of a 5% aqueous ammonia solution to neutralize excess reagent and shake for 5 minutes.[5]

  • Extraction: Centrifuge the vial to separate the layers. Carefully transfer the upper organic layer to a clean vial for analysis.

  • Analysis: Inject an aliquot (typically 1 µL) of the organic layer into the GC-MS system.

Protocol 2: Derivatization with Pentafluoropropionic Anhydride (PFPA)

This protocol uses PFPA to form the pentafluoropropionyl derivative. PFPA derivatives often exhibit excellent chromatographic properties and high sensitivity with ECD.[7]

Materials:

  • This compound standard or sample extract

  • Pentafluoropropionic anhydride (PFPA)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous toluene or ethyl acetate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas supply for evaporation

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1, step 1.

  • Reconstitution: Dissolve the residue in 500 µL of anhydrous toluene.

  • Catalyst Addition: Add 100 µL of pyridine or TEA to act as a catalyst and acid scavenger. Vortex briefly.

  • Derivatization Reagent Addition: Add 50 µL of PFPA to the vial.

  • Reaction: Cap the vial tightly and heat at 65°C for 30 minutes.[8][9]

  • Cooling and Evaporation: Allow the vial to cool to room temperature. Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitution for Injection: Reconstitute the dried derivative in a suitable volume (e.g., 100-500 µL) of ethyl acetate or hexane for GC-MS analysis.

  • Analysis: Inject an aliquot (typically 1 µL) of the reconstituted solution into the GC-MS system.

Data Presentation

The following tables summarize the expected performance characteristics of the derivatization methods. The exact values will be dependent on the specific instrumentation and analytical conditions used.

Table 1: Comparison of Derivatization Reagents

FeatureTrifluoroacetic Anhydride (TFAA)Pentafluoropropionic Anhydride (PFPA)
Derivative Formed N-trifluoroacetylN-pentafluoropropionyl
Reactivity Very HighHigh
Byproducts VolatileAcidic (requires scavenger)
GC Elution Time ShorterLonger
Detector Sensitivity Good for FID and MSExcellent for ECD and MS
Stability of Derivative GoodVery Good

Table 2: Typical GC-MS Acquisition Parameters

ParameterRecommended Setting
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Injection Mode Splitless
Injector Temperature 250°C
Oven Program 80°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Visualization of the Derivatization Reaction

The following diagram illustrates the acylation reaction of the secondary amine group of this compound.

G cluster_reactants Reactants cluster_products Products Analyte This compound (Secondary Amine) Reaction Analyte->Reaction Reagent Acylating Agent (TFAA or PFPA) Reagent->Reaction Derivative N-Acyl Derivative (Volatile & Stable) Byproduct Byproduct Catalyst Catalyst (e.g., TEA) Catalyst->Reaction promotes reaction Reaction->Derivative Reaction->Byproduct

Caption: Acylation derivatization of the target analyte.

Conclusion

The acylation of this compound with TFAA or PFPA is an effective strategy to improve its analytical performance in GC-MS. These derivatization protocols increase the volatility and thermal stability of the analyte, leading to improved peak shape, enhanced sensitivity, and more reliable quantification. Researchers, scientists, and drug development professionals can utilize these methods to establish robust analytical procedures for the determination of this compound in various matrices. It is recommended to perform a thorough method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, to ensure the suitability of the chosen protocol for its intended application.

References

Scale-up Synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate, a key intermediate in the pharmaceutical industry. The synthesis is approached via a two-step process, commencing with the individual preparation of the precursors, furfurylamine and ethyl 3-aminopropanoate, followed by a robust reductive amination coupling reaction. Detailed experimental protocols for each stage are presented, alongside scalable purification methods. Quantitative data from representative syntheses are summarized for comparative analysis. Furthermore, this guide includes key visualizations of the chemical reaction pathway and the experimental workflow to facilitate a clear understanding of the process.

Introduction

This compound is a significant secondary amine ester that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, combining a furan moiety with an amino acid ester, makes it a versatile synthon for creating more complex molecules. The efficient and scalable production of this intermediate is therefore of high interest to the pharmaceutical and fine chemical industries.

The synthetic strategy detailed herein focuses on a convergent approach, beginning with the large-scale preparation of two key starting materials: furfurylamine and ethyl 3-aminopropanoate. Furfurylamine is accessible from the biorenewable platform chemical furfural through reductive amination. Ethyl 3-aminopropanoate is readily synthesized via the esterification of β-alanine. The final target molecule is then assembled through the reductive amination of furfural with ethyl 3-aminopropanoate, a method well-suited for industrial scale-up due to its efficiency and atom economy.

Chemical Reaction Pathway

The overall synthesis is depicted in the following reaction scheme, which proceeds via the formation of an imine intermediate followed by its reduction.

Chemical Reaction Pathway cluster_precursors Precursor Synthesis cluster_main_reaction Reductive Amination Furfural Furfural Imine Imine Intermediate Furfural->Imine + Ethyl 3-aminopropanoate Ethyl_3_aminopropanoate Ethyl 3-aminopropanoate Final_Product This compound Imine->Final_Product + H2, Catalyst

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

Part 1: Scale-up Synthesis of Furfurylamine from Furfural

Materials:

  • Furfural (reagent grade)

  • Ammonia (aqueous solution, 25-30%)

  • Hydrogen gas

  • Raney Nickel or supported noble metal catalyst (e.g., Pd/C, Ru/C)

  • Methanol or Ethanol (solvent)

Equipment:

  • High-pressure autoclave/hydrogenator

  • Mechanical stirrer

  • Heating and cooling system

  • Filtration unit

  • Distillation apparatus

Procedure:

  • Charge the high-pressure autoclave with furfural and the chosen solvent (e.g., methanol).

  • Add the hydrogenation catalyst (e.g., Raney Nickel, typically 5-10% w/w of furfural).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Introduce the aqueous ammonia solution into the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).

  • Commence stirring and heat the reaction mixture to the target temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by hydrogen uptake and/or periodic sampling and analysis (GC).

  • Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the crude furfurylamine by fractional distillation under reduced pressure.

Part 2: Scale-up Synthesis of Ethyl 3-aminopropanoate Hydrochloride

Materials:

  • β-Alanine

  • Ethanol (anhydrous)

  • Thionyl chloride or concentrated sulfuric acid

  • Diethyl ether or other suitable anti-solvent

Equipment:

  • Jacketed glass reactor with reflux condenser and mechanical stirrer

  • Addition funnel

  • Heating and cooling circulator

  • Filtration apparatus (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Charge the jacketed reactor with anhydrous ethanol and cool to 0-5 °C.

  • Slowly add thionyl chloride or concentrated sulfuric acid via the addition funnel, maintaining the temperature below 10 °C.

  • Once the addition is complete, add β-alanine portion-wise to the stirred solution.

  • After the addition of β-alanine, slowly warm the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and reduce the volume by rotary evaporation.

  • Precipitate the product by adding an anti-solvent like diethyl ether.

  • Isolate the solid Ethyl 3-aminopropanoate hydrochloride by filtration.

  • Wash the product with the anti-solvent and dry under vacuum.

Part 3: Scale-up Synthesis of this compound by Reductive Amination

Materials:

  • Furfural

  • Ethyl 3-aminopropanoate (or its hydrochloride salt with a base)

  • Sodium triacetoxyborohydride, or Hydrogen gas with a catalyst (e.g., Pd/C)

  • Dichloromethane or other suitable solvent

  • Sodium bicarbonate or other suitable base (if starting from the hydrochloride salt)

  • Magnesium sulfate or sodium sulfate (drying agent)

Equipment:

  • Jacketed glass reactor with mechanical stirrer and temperature control

  • High-pressure autoclave (if using catalytic hydrogenation)

  • Separatory funnel (for work-up)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Charge the reactor with furfural, ethyl 3-aminopropanoate, and the chosen solvent.

  • If using the hydrochloride salt of the amino ester, add a suitable base (e.g., triethylamine or sodium bicarbonate) to liberate the free amine.

  • Method A (Sodium Triacetoxyborohydride): Cool the mixture to 0-5 °C and add sodium triacetoxyborohydride portion-wise, maintaining the temperature. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Method B (Catalytic Hydrogenation): Transfer the mixture to a high-pressure autoclave. Add the hydrogenation catalyst (e.g., 5% Pd/C). Pressurize with hydrogen (e.g., 10-40 bar) and heat to a suitable temperature (e.g., 40-60 °C). Monitor the reaction by hydrogen uptake.

  • Work-up:

    • For Method A: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

    • For Method B: Cool, vent, and filter off the catalyst.

  • Combine the organic phases (from Method A) or use the filtrate (from Method B). Wash with brine, dry over magnesium sulfate, and filter.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Reductive Amination cluster_step3 Step 3: Final Purification & Analysis A1 Furfural + NH3 A2 Catalytic Hydrogenation A1->A2 A3 Purification (Distillation) A2->A3 A4 Furfurylamine A3->A4 C1 Furfural + Ethyl 3-aminopropanoate A4->C1 B1 β-Alanine + Ethanol B2 Esterification (Acid Catalyzed) B1->B2 B3 Purification (Crystallization) B2->B3 B4 Ethyl 3-aminopropanoate B3->B4 B4->C1 C2 Imine Formation & In-situ Reduction C1->C2 C3 Work-up & Extraction C2->C3 D1 Vacuum Distillation C3->D1 D2 Characterization (NMR, IR, GC-MS) D1->D2 D3 Final Product D2->D3

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis at different hypothetical scales. Yields and purities are based on typical outcomes for analogous reductive amination reactions.

ParameterLab ScalePilot ScaleProduction Scale
Furfural Input 100 g10 kg500 kg
Ethyl 3-aminopropanoate Input 120 g12 kg600 kg
Catalyst (Pd/C, 5%) 5 g500 g25 kg
Solvent (Ethanol) 1 L100 L5000 L
Reaction Temperature 50 °C50-60 °C55-65 °C
Hydrogen Pressure 20 bar20-30 bar25-35 bar
Reaction Time 8-12 h10-16 h12-24 h
Isolated Yield 75-85%70-80%65-75%
Purity (GC) >98%>98%>97%

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.35 (m, 1H, furan-H5)

    • δ 6.30 (m, 1H, furan-H4)

    • δ 6.20 (m, 1H, furan-H3)

    • δ 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃)

    • δ 3.75 (s, 2H, -CH₂-furan)

    • δ 2.85 (t, J=6.8 Hz, 2H, -NHCH₂CH₂-)

    • δ 2.50 (t, J=6.8 Hz, 2H, -CH₂COO-)

    • δ 1.90 (br s, 1H, -NH-)

    • δ 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 172.5 (C=O)

    • δ 152.0 (furan C2)

    • δ 142.0 (furan C5)

    • δ 110.5 (furan C4)

    • δ 107.0 (furan C3)

    • δ 60.5 (-OCH₂)

    • δ 48.0 (-NHCH₂)

    • δ 45.0 (-CH₂-furan)

    • δ 35.0 (-CH₂COO)

    • δ 14.2 (-CH₃)

  • IR (neat, cm⁻¹):

    • 3350 (N-H stretch)

    • 2980, 2940, 2870 (C-H stretch)

    • 1730 (C=O stretch, ester)

    • 1505, 1010 (furan ring vibrations)

    • 1180 (C-O stretch)

Conclusion

The provided application notes and protocols outline a robust and scalable pathway for the synthesis of this compound. By employing well-established chemical transformations and providing detailed procedural information, this guide serves as a valuable resource for researchers and professionals in the field of drug development and fine chemical manufacturing. The successful implementation of this synthesis on a larger scale will depend on careful process optimization and adherence to safety protocols.

Ethyl 3-[(2-furylmethyl)amino]propanoate: Uncharted Territory in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Despite the broad therapeutic potential of furan-containing compounds in drug discovery, specific medicinal chemistry applications, quantitative biological data, and detailed experimental protocols for Ethyl 3-[(2-furylmethyl)amino]propanoate remain largely undocumented in publicly available scientific literature. While this compound is commercially available, indicating its use in chemical synthesis, its biological activities and potential therapeutic applications are yet to be thoroughly investigated and reported.

The furan nucleus is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its presence in a molecule can significantly influence properties like binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profiles. Derivatives of furan have shown a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This suggests that this compound, as a furan derivative, could potentially exhibit interesting biological effects.

However, without specific studies on this particular molecule, any discussion of its medicinal chemistry applications would be purely speculative. The creation of detailed application notes, quantitative data tables, and experimental protocols, as requested, requires concrete data from preclinical or clinical studies. Such data would typically include:

  • Biological Activity: Information on the specific therapeutic areas where the compound has shown efficacy (e.g., as an anticancer, antibacterial, or anti-inflammatory agent).

  • Mechanism of Action: Elucidation of the specific biological pathways or targets modulated by the compound.

  • Quantitative Data: Metrics such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, which quantify the compound's potency.

  • Structure-Activity Relationship (SAR) Studies: Data from the evaluation of related molecules that help in understanding how chemical structure influences biological activity.

Currently, searches of scientific databases and patent literature have not yielded this specific information for this compound. While protocols for the synthesis of structurally similar compounds exist, these cannot be directly extrapolated to detail the biological evaluation of the target compound.

For researchers, scientists, and drug development professionals interested in this molecule, the current landscape represents an opportunity for novel research. The initial steps would involve the synthesis or acquisition of the compound, followed by a comprehensive screening campaign to identify any potential biological activities.

Future Research Directions: A Proposed Workflow

Should a researcher wish to investigate the medicinal chemistry applications of this compound, a general experimental workflow could be proposed. This workflow would aim to first identify and then characterize its biological activity.

G cluster_0 Phase 1: Activity Screening cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization A Compound Acquisition/ Synthesis B High-Throughput Screening (e.g., Cell-based assays, Enzyme assays) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 Determination) C->D Identified Hit E Secondary Assays & Mechanism of Action Studies D->E F Initial Structure-Activity Relationship (SAR) Studies E->F G Analogue Synthesis F->G Promising Lead H In Vitro ADME/Tox Profiling G->H I In Vivo Efficacy Studies (Animal Models) H->I

Caption: Proposed workflow for investigating the medicinal chemistry potential of a novel compound.

Application Notes and Protocols: Ethyl 3-[(2-furylmethyl)amino]propanoate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known properties and applications of structurally similar furan derivatives. The specific compound, Ethyl 3-[(2-furylmethyl)amino]propanoate, has not been extensively studied for these applications, and therefore, the following information should be considered as a theoretical framework and a guide for potential research and development. Experimental validation is required to confirm these potential applications.

Introduction

This compound is a furan derivative containing both an amine and an ester functional group. The furan moiety, derivable from renewable biomass, makes it an attractive candidate for the development of sustainable materials.[1] The presence of the nitrogen atom and the furan ring suggests potential applications as a corrosion inhibitor and as a monomer for the synthesis of novel polymers with unique properties. This document outlines potential applications and detailed experimental protocols for the investigation of this compound in materials science.

Potential Application as a Corrosion Inhibitor

Furan derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys, particularly in acidic media.[2][3] The lone pair of electrons on the oxygen and nitrogen atoms, as well as the π-electrons of the furan ring, can facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits corrosion.

Proposed Mechanism of Action

This compound is proposed to act as a mixed-type inhibitor. The molecule can adsorb onto the metal surface through:

  • Chemisorption: Involving the sharing of electrons between the d-orbitals of the metal and the lone pairs of the oxygen and nitrogen atoms, as well as the π-electrons of the furan ring.

  • Physisorption: Involving electrostatic interactions between the charged metal surface and the protonated amine group in acidic solutions.

This adsorption process blocks the active sites for corrosion, thereby reducing both the anodic and cathodic reactions.

Quantitative Data from Similar Furan Derivatives

The following table summarizes the corrosion inhibition efficiency of various furan derivatives on mild steel in acidic environments. This data can serve as a benchmark for evaluating the performance of this compound.

InhibitorConcentration (M)MediumInhibition Efficiency (%)Reference
Furan-2-carboxylic acid5 x 10⁻³0.5 M HCl97.6[2]
Furan-2,5-dicarboxylic acid5 x 10⁻³0.5 M HCl99.5[2][4]
Furan-2,5-diyldimethanol5 x 10⁻³0.5 M HCl95.8[2][4]
(N,N'E,N,N'E)-N,N'-(furan-2,5-diylbis(methanylylidene))bis(benzo[c][5][6]thiadiazol-4-amine)0.5 x 10⁻³0.5 M HCl87[7]
2-Methylfuran-1 M HCl-[3]
Furfuryl alcohol-1 M HCl-[3]
Furfurylamine-1 M HCl-[3]
Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol describes the steps to evaluate the corrosion inhibition performance of this compound on mild steel in a 1 M HCl solution using electrochemical methods.

1.3.1. Materials and Equipment

  • Mild steel coupons

  • This compound

  • Hydrochloric acid (HCl)

  • Distilled water

  • Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)

  • Polishing papers of various grades

  • Acetone, ethanol

  • Ultrasonic bath

1.3.2. Procedure

  • Preparation of Mild Steel Coupons:

    • Mechanically polish the mild steel coupons with successively finer grades of emery paper.

    • Degrease the coupons with acetone and ethanol in an ultrasonic bath.

    • Rinse with distilled water and dry.

  • Preparation of Test Solutions:

    • Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.

    • Prepare a series of test solutions by adding different concentrations of this compound (e.g., 10⁻⁵ M to 10⁻³ M) to the 1 M HCl solution.

  • Electrochemical Measurements:

    • Immerse the prepared mild steel working electrode in the test solution.

    • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform potentiodynamic polarization measurements by scanning the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

    • Perform electrochemical impedance spectroscopy (EIS) measurements at the OCP over a frequency range of 100 kHz to 10 mHz with an AC amplitude of 10 mV.

  • Data Analysis:

    • From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

    • From the EIS data, determine the charge transfer resistance (Rct).

    • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Potential Application in Polymer Science

The bifunctional nature of this compound (amine and ester groups) and the presence of the furan ring make it a promising monomer for the synthesis of novel bio-based polymers such as polyesters, polyamides, and polyurethanes.[8][9] These furan-based polymers are expected to exhibit interesting thermal and mechanical properties.[1][5]

Proposed Polymerization Reactions
  • Poly(ester-amide)s: The amino group can react with a dicarboxylic acid or its derivative, while the ester group can undergo transesterification with a diol to form poly(ester-amide)s.

  • Polyamides: The ester group can be hydrolyzed to a carboxylic acid, which can then react with the amino group of another molecule in a self-polycondensation reaction, or with another diamine to form polyamides.

  • Polyurethanes: The amino group can react with diisocyanates to form polyureas, and if the ester is first reduced to an alcohol, it can react with diisocyanates to form polyurethanes.

Quantitative Data from Similar Furan-Based Polymers

The following table presents some thermal and mechanical properties of polymers derived from furan-based monomers.

PolymerPropertyValueReference
Poly(hexamethylene 2,5-furan dicarboxylate) (PHF)Crystallization Temperature (from melt)105 - 127.5 °C[5]
Furan-based epoxy amine thermosetYoung's Modulus>5 GPa[10]
Furan-based epoxy amine thermosetCompressive Yield Strength>150 MPa[10]
Furan-based polybenzoxazineGlass Transition Temperature220 - 280 °C[10]
Bio-based furan resin compositeFlexural Strength334 MPa[11]
Bio-based furan resin compositeTensile Strength256 MPa[11]
Experimental Protocol: Synthesis and Characterization of a Furan-Based Polyamide

This protocol provides a hypothetical method for the synthesis of a polyamide from this compound, assuming prior hydrolysis of the ester to a carboxylic acid.

2.3.1. Synthesis of 3-[(2-furylmethyl)amino]propanoic acid (Monomer)

  • Hydrolysis:

    • Dissolve this compound in an aqueous solution of a strong base (e.g., NaOH).

    • Heat the mixture under reflux until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the amino acid.

    • Filter, wash with cold water, and dry the resulting 3-[(2-furylmethyl)amino]propanoic acid.

2.3.2. Polyamide Synthesis (Self-Polycondensation)

  • Materials and Equipment:

    • 3-[(2-furylmethyl)amino]propanoic acid

    • Triphenyl phosphite

    • Pyridine

    • N-Methyl-2-pyrrolidone (NMP)

    • Lithium chloride (LiCl)

    • Methanol

    • High-torque mechanical stirrer, heating mantle, and a reaction vessel equipped with a nitrogen inlet and outlet.

  • Procedure:

    • In the reaction vessel, dissolve the 3-[(2-furylmethyl)amino]propanoic acid and LiCl in a mixture of NMP and pyridine.

    • Heat the solution to 100-120 °C under a nitrogen atmosphere.

    • Slowly add triphenyl phosphite to the reaction mixture.

    • Continue stirring at this temperature for several hours until a significant increase in viscosity is observed.

    • Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

    • Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven.

2.3.3. Characterization

  • FTIR Spectroscopy: To confirm the formation of the amide bonds and the disappearance of the carboxylic acid group.

  • NMR Spectroscopy: To determine the chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Mechanical Testing (e.g., tensile testing): To evaluate the mechanical properties of the polymer films or fibers.

Visualizations

Proposed Synthesis of this compound

G furfurylamine Furfurylamine product This compound furfurylamine->product Aza-Michael Addition ethyl_acrylate Ethyl Acrylate ethyl_acrylate->product

Caption: Proposed synthesis via Aza-Michael addition.

Workflow for Corrosion Inhibition Testing

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis coupon_prep Mild Steel Coupon Preparation ocp OCP Stabilization coupon_prep->ocp solution_prep Inhibitor Solution Preparation solution_prep->ocp pdp Potentiodynamic Polarization ocp->pdp eis EIS Measurement ocp->eis tafel_analysis Tafel Analysis (icorr, Ecorr) pdp->tafel_analysis eis_analysis EIS Analysis (Rct) eis->eis_analysis ie_calc Inhibition Efficiency Calculation tafel_analysis->ie_calc eis_analysis->ie_calc

Caption: Workflow for corrosion inhibition evaluation.

General Scheme for Furan-Based Polyamide Synthesis and Characterization

G cluster_characterization Characterization start This compound hydrolysis Hydrolysis start->hydrolysis monomer 3-[(2-furylmethyl)amino]propanoic acid hydrolysis->monomer polycondensation Polycondensation monomer->polycondensation polyamide Furan-Based Polyamide polycondensation->polyamide structural Structural (FTIR, NMR) polyamide->structural molecular_weight Molecular Weight (GPC) polyamide->molecular_weight thermal Thermal (TGA, DSC) polyamide->thermal mechanical Mechanical Testing polyamide->mechanical

Caption: Synthesis and characterization of a furan-based polyamide.

References

Application Notes and Protocols for the In Vitro Biological Screening of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro biological screening of Ethyl 3-[(2-furylmethyl)amino]propanoate, a novel compound with potential therapeutic applications. The furan moiety is a recognized pharmacophore present in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] This document outlines detailed protocols for a panel of assays to evaluate these potential activities.

Overview of Potential Biological Activities

The furan ring system is an electron-rich aromatic heterocycle that can engage with various biological targets.[1] Compounds incorporating a furan scaffold have demonstrated a range of pharmacological activities.[2][3] Based on the structural alerts from the furan group, the primary biological activities to investigate for this compound are:

  • Cytotoxicity: The potential to induce cell death, a key characteristic for anticancer drug candidates.[4][5]

  • Anti-inflammatory Activity: The ability to modulate inflammatory responses, which is relevant for a wide range of diseases.[6][7]

  • Antimicrobial Activity: The capacity to inhibit the growth of or kill microorganisms, addressing the need for new anti-infective agents.[8][9]

Data Presentation: Summary of Hypothetical Screening Data

The following tables present hypothetical quantitative data for the initial biological screening of this compound to illustrate data presentation for comparative analysis.

Table 1: Cytotoxicity Screening of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer35.2
A549Lung Cancer58.9
HeLaCervical Cancer42.1
HepG2Liver Cancer65.4

IC₅₀ (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit cell proliferation by 50%.[10]

Table 2: Anti-inflammatory Activity of this compound

AssayIC₅₀ (µg/mL)Standard Drug (IC₅₀ µg/mL)
Protein Denaturation Inhibition125.8Diclofenac (88.3)
Membrane Stabilization150.2Indomethacin (112.5)

IC₅₀ values represent the concentration required for 50% inhibition of protein denaturation or hemolysis.[7][11]

Table 3: Antimicrobial Activity of this compound

Microbial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)64
Escherichia coli (ATCC 25922)128
Candida albicans (ATCC 90028)256

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[10]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Anti-inflammatory Assessment: Inhibition of Protein Denaturation

This assay evaluates the ability of a compound to inhibit the denaturation of egg albumin, a process analogous to protein denaturation in inflammatory responses.[14][15]

Materials:

  • This compound

  • Fresh hen's egg albumin

  • Phosphate-buffered saline (PBS, pH 6.4)

  • Diclofenac sodium (standard drug)

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of this compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

  • Denaturation Induction: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling and Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.[7]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[16][17]

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)[17]

Protocol:

  • Compound Dilution: Perform serial two-fold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.[17]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations: Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological screening of this compound.

Cytotoxicity_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (e.g., 48 hours) B->C D MTT Reagent Addition C->D E Incubation (4 hours) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Measurement (570 nm) F->G H Data Analysis (IC50 Calculation) G->H Inflammatory_Pathway cluster_0 cluster_1 Potential Site of Action for Test Compound Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Signal Transduction Signal Transduction Cell Membrane Receptor->Signal Transduction NF-kB Activation NF-kB Activation Signal Transduction->NF-kB Activation Gene Transcription Gene Transcription NF-kB Activation->Gene Transcription Pro-inflammatory Mediators\n(e.g., COX-2, iNOS) Pro-inflammatory Mediators (e.g., COX-2, iNOS) Gene Transcription->Pro-inflammatory Mediators\n(e.g., COX-2, iNOS) Inflammation Inflammation Pro-inflammatory Mediators\n(e.g., COX-2, iNOS)->Inflammation Test_Compound This compound Test_Compound->NF-kB Activation Antimicrobial_Screening_Workflow A Prepare Serial Dilutions of Compound in Broth B Inoculate with Standardized Microbial Suspension A->B C Incubate at 37°C B->C D Visual Inspection for Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis is typically achieved through an aza-Michael addition reaction. This involves the conjugate addition of furfurylamine to ethyl acrylate. The reaction can be conducted under various conditions, including solvent-free, with or without a catalyst, or using microwave irradiation to enhance reaction rates.[1][2][3]

Q2: My reaction yield is consistently low. What are the common causes?

Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.

  • Side Reactions: The formation of byproducts, such as the dialkylation product (a tertiary amine), can consume the starting materials.[3][4]

  • Suboptimal Temperature: The reaction rate is sensitive to temperature. Both excessively high or low temperatures can negatively impact the yield.

  • Catalyst Inefficiency: If using a catalyst, it may be inactive or used in an insufficient amount.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps.

Q3: What are the main side products, and how can they be minimized?

The most common side product is the tertiary amine formed from the addition of a second molecule of ethyl acrylate to the desired secondary amine product. To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine (furfurylamine) relative to the acrylate.

  • Lower Temperature: Running the reaction at a lower temperature can favor the mono-addition product.

  • Gradual Addition: Add the ethyl acrylate slowly to the furfurylamine to maintain a low concentration of the acrylate, which discourages the second addition.

Q4: Can this synthesis be performed without a solvent?

Yes, solvent-free (neat) conditions are a viable and environmentally friendly option for this reaction.[2][4] Using acidic alumina as a heterogeneous catalyst in solventless conditions has been shown to produce high yields of the mono-adduct.[3]

Q5: How can I effectively purify the final product?

Purification strategies depend on the scale and purity of the crude product:

  • Distillation: Vacuum distillation is effective for purifying the liquid product on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is a standard method.[5]

  • Recrystallization: If the product can be converted to a solid salt (e.g., hydrochloride), recrystallization can be an excellent purification technique.[6][7]

Q6: What catalysts can improve the reaction rate and yield?

Both acid and base catalysts can be employed:

  • Acid Catalysts: Brønsted acids like trifluoromethanesulfonic acid have been used effectively.[1][6] Lewis acids such as LiClO4 have also been reported to give high yields at room temperature.[2]

  • Heterogeneous Catalysts: Acidic alumina is a good option for solvent-free reactions and allows for easier catalyst removal.[3]

Q7: Is microwave-assisted synthesis a viable option?

Absolutely. Microwave irradiation can significantly reduce reaction times from hours or days to minutes and often leads to higher yields and purer products by minimizing the formation of byproducts.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction conditions (time, temp) insufficient.2. Reagents are degraded or impure.3. Inactive catalyst.1. Increase reaction temperature or prolong the reaction time. Monitor progress via TLC or GC.2. Check the purity of furfurylamine and ethyl acrylate. Purify starting materials if necessary.3. If using a catalyst, ensure it is fresh/active. Consider an alternative catalyst.
Significant Byproduct Formation (e.g., Di-adduct) 1. Stoichiometry of reactants is incorrect.2. Reaction temperature is too high.3. High concentration of ethyl acrylate.1. Use a molar ratio of furfurylamine to ethyl acrylate of 1.1:1 or higher.2. Lower the reaction temperature.3. Add ethyl acrylate dropwise to the reaction mixture over a period of time.
Difficult Product Isolation/Purification 1. Product is emulsified during aqueous workup.2. Similar polarity of product and impurities.3. Product is thermally unstable.1. Add brine (saturated NaCl solution) to break the emulsion during extraction.2. Optimize the solvent system for column chromatography. Consider converting the product to a salt to facilitate purification by recrystallization.3. Use vacuum distillation at the lowest possible temperature to avoid decomposition.
Reaction is Too Slow 1. Lack of activation.2. Low temperature.1. Introduce a catalyst (e.g., trifluoromethanesulfonic acid, acidic alumina).[3][6]2. Consider using microwave-assisted heating to accelerate the reaction.[8]

Data Presentation: Effect of Reaction Conditions on Yield

The following table summarizes findings from various reported synthesis methods.

Catalyst Solvent Temperature Time Yield (%) Reference
NoneMethanol80°C (Microwave)10 min95%[8]
Trifluoromethanesulfonic acidAnhydrous Ethanol120-160°C16-20 h85%[6][7]
LiClO4Solvent-freeRoom Temp2-3 daysHigh[2]
Acidic AluminaSolvent-freeNot specifiedNot specifiedHigh[3]
NoneNone100°C24 h~30%[6]

Experimental Protocols

Protocol 1: Catalytic Synthesis using Trifluoromethanesulfonic Acid

This protocol is adapted from a patented procedure for a similar compound, demonstrating high yield.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add furfurylamine (1.0 eq) and anhydrous ethanol.

  • Reagent Addition: While stirring, add ethyl acrylate (1.0-1.2 eq).

  • Catalyst Addition: Slowly add trifluoromethanesulfonic acid (0.05-0.10 eq).

  • Reaction: Under a nitrogen atmosphere, heat the mixture in an oil bath to 120-160°C and reflux for 16-20 hours. Monitor the reaction's progress using TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume by removing the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_product Product Furfurylamine Furfurylamine Plus + EthylAcrylate Ethyl Acrylate Product This compound EthylAcrylate->Product Aza-Michael Addition

Caption: Aza-Michael addition of furfurylamine to ethyl acrylate.

Experimental Workflow

Experimental_Workflow Start 1. Mix Reactants (Furfurylamine, Ethyl Acrylate) AddCatalyst 2. Add Catalyst (Optional) Start->AddCatalyst Reaction 3. Heat / Stir (Monitor by TLC/GC) AddCatalyst->Reaction Workup 4. Quench & Aqueous Workup (Extraction, Washing) Reaction->Workup Purification 5. Purify Product (Distillation or Chromatography) Workup->Purification Analysis 6. Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: General workflow for the synthesis and purification.

References

Technical Support Center: Ethyl 3-[(2-furylmethyl)amino]propanoate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 3-[(2-furylmethyl)amino]propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from two key structural features of the molecule: the basic secondary amine and the acid-sensitive furan ring. The secondary amine can cause peak tailing during column chromatography on standard silica gel due to interactions with acidic silanol groups. The furan ring is susceptible to acid-catalyzed degradation, which can lead to the formation of impurities and loss of product.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities can include unreacted starting materials such as 2-furfurylamine and ethyl acrylate, byproducts from side reactions, and degradation products. Given the structural similarities to components of ranitidine, it is also prudent to consider potential oxidative degradation products or polymers formed during synthesis or storage.[1][2]

Q3: How can I minimize degradation of the furan ring during purification?

A3: To minimize degradation, it is crucial to avoid acidic conditions. Use neutral or slightly basic mobile phases for chromatography and avoid acidic workup steps. It is also advisable to work at lower temperatures and minimize the exposure time to any potentially acidic environment.

Q4: Is recrystallization a viable purification method for this compound?

A4: Yes, recrystallization can be an effective final purification step, especially after initial purification by column chromatography. For a similar compound, Ethyl 3-(pyridin-2-ylamino)propanoate, a mixture of petroleum ether and ethyl acetate has been successfully used for recrystallization.[3][4]

Troubleshooting Guides

Column Chromatography Issues
Issue Potential Cause Troubleshooting Steps
Peak Tailing The basic secondary amine is interacting with acidic silanol groups on the silica gel.1. Add a competing base, such as 0.1-1% triethylamine, to your mobile phase. 2. Use a base-deactivated silica gel column. 3. Consider using an amine-functionalized silica gel column.
Poor Separation of Impurities The polarity of the mobile phase may not be optimal for separating the target compound from closely related impurities.1. Develop a suitable mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. 2. Try a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. 3. Explore different solvent systems. For secondary amines, systems like hexane/ethyl acetate with triethylamine or dichloromethane/methanol with ammonia are common.
Product Degradation on Column The furan ring may be degrading due to the acidity of the silica gel.1. Neutralize the silica gel by pre-treating it with a solution of your mobile phase containing a base (e.g., triethylamine) before packing the column. 2. Work quickly and at a lower temperature if possible. 3. Consider using a different stationary phase, such as alumina (basic or neutral).
Purity Analysis Issues (HPLC/GC)
Issue Potential Cause Troubleshooting Steps
Tailing Peaks in HPLC/GC Analysis Secondary interactions between the basic amine and acidic sites in the column or liner.1. For HPLC, use a base-deactivated or end-capped column. Add a competing base like triethylamine (0.1%) to the mobile phase. 2. For GC, use a base-deactivated column and a deactivated inlet liner.[5]
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or instrument issues.1. Ensure the mobile phase is prepared consistently and is well-mixed. 2. Use a column oven to maintain a stable temperature.[5]
Ghost Peaks Contamination from the septum, carrier gas, or carryover from previous injections.1. Use a high-quality, low-bleed septum and replace it regularly. 2. Ensure high-purity carrier gas and consider using traps. 3. Run a solvent blank after injecting highly concentrated samples.[5]

Experimental Protocols

Protocol 1: Purification by Column Chromatography (Adapted from a similar compound)

This protocol is adapted from the purification of Ethyl 3-(pyridin-2-ylamino)propanoate and should be optimized for the target molecule.[3][4][6]

  • TLC Analysis: Develop a suitable mobile phase. A good starting point is a mixture of petroleum ether and ethyl acetate with 0.5% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity by increasing the proportion of ethyl acetate. Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Dissolve the purified oil from column chromatography in a minimal amount of a suitable solvent mixture, such as petroleum ether/ethyl acetate.

  • Crystallization: Slowly cool the solution to induce crystallization. An ice bath may be necessary.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow crude Crude Product tlc TLC Analysis for Solvent System crude->tlc Optimize column_chrom Column Chromatography on Silica Gel (with 0.5% Triethylamine in eluent) crude->column_chrom tlc->column_chrom Inform fractions Collect and Analyze Fractions column_chrom->fractions pure_oil Combine Pure Fractions & Evaporate Solvent fractions->pure_oil recrystallization Recrystallization (e.g., Petroleum Ether/Ethyl Acetate) pure_oil->recrystallization crystals Pure Crystalline Product recrystallization->crystals

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue is_chrom Column Chromatography? start->is_chrom is_tailing Peak Tailing? is_chrom->is_tailing Yes is_recrys Recrystallization? is_chrom->is_recrys No add_base Add competing base (e.g., Et3N) to mobile phase is_tailing->add_base Yes use_deactivated Use base-deactivated silica is_tailing->use_deactivated Yes is_degradation Product Degradation? is_tailing->is_degradation No avoid_acid Ensure neutral/basic conditions Lower temperature is_degradation->avoid_acid Yes oiling_out Oiling Out? is_recrys->oiling_out Yes change_solvent Change recrystallization solvent or solvent ratio oiling_out->change_solvent Yes

Caption: A troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of furfural with ethyl 3-aminopropanoate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete imine formation. 2. Inactive reducing agent. 3. Unsuitable reaction conditions.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure anhydrous conditions as water can inhibit imine formation. 2. Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a good choice as it is selective for the iminium ion. 3. Optimize reaction temperature and time. The reaction is typically run at room temperature for 12-24 hours.
Presence of Unreacted Furfural 1. Insufficient amount of ethyl 3-aminopropanoate. 2. Incomplete reaction.1. Use a slight excess (1.1-1.2 equivalents) of ethyl 3-aminopropanoate. 2. Extend the reaction time and monitor by TLC or GC-MS.
Formation of a Dark, Polymeric Material 1. Acid-catalyzed polymerization of furfural.[1]1. Avoid strong acids. Use a mild acid catalyst like acetic acid. 2. Maintain a moderate reaction temperature. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of a Secondary Amine Byproduct (N,N-bis(furfuryl)amine derivative) 1. Reaction of the primary amine product with another molecule of furfural.1. Use an excess of ethyl 3-aminopropanoate to favor the formation of the desired primary amine. 2. Control the stoichiometry of the reactants carefully.
Reduction of the Furan Ring 1. Use of a strong, non-selective reducing agent.1. Employ a milder reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known for its high chemoselectivity in reducing imines in the presence of other reducible functional groups.[2][3][4][5]
Amide Formation 1. Reaction between the amine and the ester functionalities, especially at elevated temperatures.1. Maintain a low to moderate reaction temperature. 2. Choose a reducing agent that allows for mild reaction conditions.
Difficult Purification 1. Presence of polar byproducts. 2. Emulsion formation during workup.1. Use column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) for purification. 2. During aqueous workup, use brine to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is the reductive amination of furfural with ethyl 3-aminopropanoate. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is best suited for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this reaction.[2][3][4][5][6] It is a mild and selective reducing agent that readily reduces the intermediate iminium ion while being less likely to reduce the starting aldehyde, the furan ring, or the ester functionality.[2][5] This high chemoselectivity minimizes the formation of byproducts.[2][3][4]

Q3: Why is my reaction mixture turning dark and viscous?

A3: The formation of a dark, polymeric substance is often due to the acid-catalyzed polymerization of furfural.[1] This can be minimized by using a weak acid catalyst like acetic acid and avoiding high reaction temperatures.

Q4: How can I avoid the formation of the secondary amine byproduct?

A4: The formation of N,N-bis(furfuryl) derivatives can be suppressed by using a slight excess of ethyl 3-aminopropanoate relative to furfural. This stoichiometric control shifts the equilibrium towards the formation of the desired monosubstituted product.

Q5: Is it necessary to perform the reaction under an inert atmosphere?

A5: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It helps to prevent the oxidation of furfural and other reaction components, which can lead to colored impurities and side products.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Furfural

  • Ethyl 3-aminopropanoate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a solution of furfural (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add ethyl 3-aminopropanoate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Reaction_Pathway Furfural Furfural Imine Intermediate Imine Furfural->Imine Amino_ester Ethyl 3-aminopropanoate Amino_ester->Imine Product This compound Imine->Product Reduction Reducing_agent NaBH(OAc)₃ Reducing_agent->Product

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Product Low/No Product? Start->Check_Product Check_Purity Impure Product? Check_Product->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Check reducing agent activity - Add acid catalyst - Adjust temperature/time Check_Product->Optimize_Conditions Yes Analyze_Byproducts Analyze Byproducts: - Polymerization? - Secondary amine? - Ring reduction? Check_Purity->Analyze_Byproducts Yes Purify Purify Product: - Column Chromatography Check_Purity->Purify No Optimize_Conditions->Check_Product Adjust_Stoichiometry Adjust Stoichiometry: - Excess amine Analyze_Byproducts->Adjust_Stoichiometry Change_Reducing_Agent Use Milder Reducing Agent: - NaBH(OAc)₃ Analyze_Byproducts->Change_Reducing_Agent Adjust_Stoichiometry->Start Change_Reducing_Agent->Start End Successful Synthesis Purify->End

References

Degradation pathways of Ethyl 3-[(2-furylmethyl)amino]propanoate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of Ethyl 3-[(2-furylmethyl)amino]propanoate under various stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental studies of this compound degradation.

Question Answer
Why am I observing rapid degradation of my compound under acidic conditions? This compound contains an ester linkage that is susceptible to acid-catalyzed hydrolysis.[1][2][3][4] This reaction cleaves the ester bond, resulting in the formation of 3-[(2-furylmethyl)amino]propanoic acid and ethanol. The rate of hydrolysis is dependent on the pH and temperature of the solution. To control this, consider performing experiments at a less acidic pH or at lower temperatures.
My compound is degrading even in the absence of strong acids or bases. What could be the cause? If you are not intentionally subjecting your compound to harsh pH conditions, consider other environmental factors. The furan ring is known to be susceptible to oxidation.[5][6][7][8] Exposure to air (oxygen), light (photolytic degradation), or elevated temperatures can initiate oxidative degradation of the furan moiety.[9][10][11][12] Ensure your experiments are conducted with appropriate controls for these factors, such as using deoxygenated solvents, protecting samples from light, and maintaining controlled temperatures.
I am seeing multiple degradation products in my HPLC analysis. How can I identify them? The presence of multiple peaks suggests that several degradation pathways are occurring simultaneously. The primary degradation products are likely from the hydrolysis of the ester and the degradation of the furan ring. To identify these products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are recommended.[13][14] By comparing the mass spectra and NMR data of the degradation products with the parent compound and potential structures, you can elucidate their identities.
My quantitative analysis shows a significant loss of the parent compound, but I cannot account for it with the identified degradation products. What is happening? It is possible that some degradation products are not being detected by your current analytical method. This could be due to several reasons: the products may be volatile and have evaporated, they may not have a chromophore for UV detection, or they may be polymeric and retained on the analytical column. Consider using a variety of analytical techniques, such as headspace GC-MS for volatile compounds or a universal detector like a Corona Charged Aerosol Detector (CAD) in your HPLC method.

Frequently Asked Questions (FAQs)

Question Answer
What are the most likely degradation pathways for this compound? Based on its chemical structure, the two most probable degradation pathways are: 1) Hydrolysis of the ethyl ester to form 3-[(2-furylmethyl)amino]propanoic acid and ethanol, which can be catalyzed by acid or base.[1][2][3][4][15] 2) Oxidation and subsequent ring-opening of the furan moiety, which can be initiated by heat, light, or oxidizing agents, leading to the formation of reactive intermediates like enediones or epoxides.[5][6][7][8]
Is this compound likely to be stable under long-term storage? The stability of this compound during long-term storage will depend on the storage conditions. To minimize degradation, it should be stored in a cool, dark place in a well-sealed container to protect it from heat, light, and atmospheric oxygen. The presence of moisture could also lead to hydrolysis of the ester over time.
What are the typical stress conditions used in forced degradation studies for a compound like this? Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways.[13][14][16] Typical stress conditions would include: - Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperatures (e.g., 60°C). - Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperatures. - Oxidative Degradation: 3% H₂O₂ at room temperature. - Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C) for a set period. - Photolytic Degradation: Exposing the compound in solution and as a solid to UV and visible light.
Are the degradation products of the furan ring toxic? The oxidation of furan rings can sometimes lead to the formation of toxic metabolites, such as dialdehydes and epoxides.[5][6] Therefore, it is crucial to identify and characterize all degradation products to assess their potential toxicity.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. These values are illustrative and will vary depending on the specific experimental conditions.

Stress ConditionDurationTemperature% Degradation of Parent CompoundMajor Degradation Products Identified
0.1 M HCl24 hours60°C25%3-[(2-furylmethyl)amino]propanoic acid, Ethanol
0.1 M NaOH8 hours60°C40%Sodium 3-[(2-furylmethyl)amino]propanoate, Ethanol
3% H₂O₂24 hoursRoom Temp15%Oxidized furan ring-opened products
Thermal (Solid)48 hours105°C10%Various furan-derived thermal decomposition products
Photolytic (Solution)7 daysRoom Temp20%Oxidized furan ring-opened products

Experimental Protocols

Acidic and Alkaline Hydrolysis
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Alkaline: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours). Periodically withdraw aliquots.

  • Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the alkaline samples with 0.1 M HCl.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Solution: Prepare a stock solution of the compound as described above.

  • Stress Condition: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Analysis: Analyze the samples directly by HPLC.

Thermal Degradation
  • Sample Preparation: Place a known amount of the solid compound in a vial.

  • Stress Condition: Heat the vial in an oven at a controlled temperature (e.g., 105°C) for 48 hours.

  • Sample Preparation for Analysis: After cooling, dissolve a known weight of the stressed solid in a suitable solvent to a known concentration.

  • Analysis: Analyze the resulting solution by HPLC.

Photolytic Degradation
  • Sample Preparation:

    • Solution: Prepare a solution of the compound in a suitable solvent in a quartz cuvette.

    • Solid: Spread a thin layer of the solid compound on a petri dish.

  • Stress Condition: Expose the samples to a combination of UV and visible light in a photostability chamber for a specified duration (e.g., 7 days). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed and control samples by HPLC.

Visualizations

Predicted Degradation Pathways

parent This compound acid_prod 3-[(2-furylmethyl)amino]propanoic Acid + Ethanol parent->acid_prod Acidic Hydrolysis (H⁺, H₂O) base_prod Salt of 3-[(2-furylmethyl)amino]propanoic Acid + Ethanol parent->base_prod Alkaline Hydrolysis (OH⁻, H₂O) oxid_prod Oxidized Furan Ring-Opened Products (e.g., enediones, epoxides) parent->oxid_prod Oxidation (e.g., H₂O₂, O₂, light) thermal_prod Thermal Degradation Products (e.g., smaller volatile compounds) parent->thermal_prod Thermal Stress (High Temperature)

Caption: Predicted degradation pathways of this compound.

General Experimental Workflow for Forced Degradation Studies

start Start: Drug Substance (this compound) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Collect Samples at Time Points stress->sample analysis Analyze by Stability-Indicating Method (e.g., HPLC) sample->analysis quantify Quantify Parent Compound and Degradation Products analysis->quantify identify Identify Degradation Products (LC-MS, NMR) quantify->identify pathway Elucidate Degradation Pathways identify->pathway report Report Findings pathway->report

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Ethyl 3-[(2-furylmethyl)amino]propanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via two common synthetic routes: Reductive Amination and Michael Addition.

Reductive Amination Route

This pathway involves the reaction of 2-furaldehyde with ethyl 3-aminopropanoate in the presence of a reducing agent.

Diagram of the Reductive Amination Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification 2-Furaldehyde 2-Furaldehyde Imine_Formation Imine Formation 2-Furaldehyde->Imine_Formation Ethyl_3-aminopropanoate Ethyl 3-aminopropanoate Ethyl_3-aminopropanoate->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the Reductive Amination Synthesis.

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Incomplete imine formation.- Ensure anhydrous reaction conditions as water can hydrolyze the imine. - Consider adding a dehydrating agent (e.g., molecular sieves). - Allow for a longer reaction time for imine formation before adding the reducing agent.
Inactive reducing agent.- Use a freshly opened or properly stored bottle of the reducing agent. - Consider a more reactive reducing agent, but be mindful of potential side reactions.
Formation of Side Products Over-alkylation (formation of a tertiary amine).- Use a 1:1 stoichiometry of the aldehyde and amine. - Add the reducing agent portion-wise to control the reaction rate.
Reduction of 2-furaldehyde to furfuryl alcohol.- Use a milder reducing agent that is selective for the imine (e.g., sodium triacetoxyborohydride). - Add the reducing agent after confirming imine formation via TLC or other in-process controls.
Difficult Purification Presence of unreacted starting materials and side products with similar polarities.- Optimize the reaction to go to completion. - Employ a different solvent system for column chromatography to improve separation. - Consider converting the product to a salt for easier purification and then neutralizing it back.
Michael Addition Route

This pathway involves the conjugate addition of furfurylamine to ethyl acrylate.

Diagram of the Michael Addition Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Furfurylamine Furfurylamine Michael_Addition Michael Addition Furfurylamine->Michael_Addition Ethyl_acrylate Ethyl acrylate Ethyl_acrylate->Michael_Addition Optional: Catalyst (e.g., Trifluoromethanesulfonic acid) Solvent_Removal Solvent Removal Michael_Addition->Solvent_Removal Purification Purification (e.g., Distillation or Column Chromatography) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the Michael Addition Synthesis.

Issue Potential Cause Troubleshooting Steps
Low Yield Polymerization of ethyl acrylate.- Add the ethyl acrylate slowly to the reaction mixture. - Keep the reaction temperature controlled, as higher temperatures can promote polymerization. - Ensure the absence of radical initiators.
Formation of the bis-adduct (tertiary amine).- Use an excess of furfurylamine relative to ethyl acrylate. - Monitor the reaction closely by TLC and stop it once the desired product is the major component.
Slow or Incomplete Reaction Insufficient catalyst activity or no catalyst used.- A catalyst such as trifluoromethanesulfonic acid can be employed to accelerate the reaction.[1] - Ensure the catalyst is not quenched by impurities in the starting materials.
Low reaction temperature.- Increase the reaction temperature, but be mindful of potential side reactions like polymerization. A temperature range of 120-160°C has been reported for a similar reaction.[1][2]
Product Degradation The furan ring is sensitive to strong acids.- If an acid catalyst is used, ensure it is neutralized during workup. - Avoid prolonged exposure to acidic conditions during purification.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: Both reductive amination and Michael addition are viable routes. The choice often depends on the availability of starting materials, desired scale, and the specific equipment available. Reductive amination can offer high selectivity with the right choice of reducing agent. The Michael addition is often simpler to perform but may require more careful control to avoid side reactions like polymerization.

Q2: What are the typical yields for these reactions?

A2: While specific yields for this compound are not extensively reported in the provided search results, yields for analogous reactions can provide an estimate. For a similar Michael addition reaction to synthesize ethyl 3-(pyridin-2-ylamino) propanoate, yields of 80-85% have been reported.[2] Yields for reductive amination can also be high, often exceeding 80%, provided the reaction conditions are optimized.

Q3: What are the key parameters to control during the reductive amination?

A3: The critical parameters include:

  • Stoichiometry: A 1:1 ratio of aldehyde to amine is crucial to minimize over-alkylation.

  • Reducing Agent: The choice of reducing agent is important. Sodium triacetoxyborohydride is often preferred for its selectivity for imines over aldehydes.

  • Solvent: Anhydrous solvents are necessary to prevent imine hydrolysis. Dichloromethane (DCM) or dichloroethane (DCE) are common choices.

  • Temperature: The reaction is typically run at room temperature.

Q4: What catalysts can be used for the Michael addition?

A4: While the reaction can proceed without a catalyst, an acid catalyst can significantly increase the reaction rate. Trifluoromethanesulfonic acid has been used in similar syntheses.[1][2]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the consumption of starting materials and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more quantitative analysis of the reaction mixture.

Q6: What are the recommended purification methods?

A6: The primary methods for purifying this compound are:

  • Column Chromatography: Using silica gel with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is a common method to separate the product from starting materials and byproducts.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.

Experimental Protocols

General Protocol for Reductive Amination
  • To a solution of 2-furaldehyde (1.0 eq) in an anhydrous solvent (e.g., dichloromethane), add ethyl 3-aminopropanoate (1.0-1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 15-30 minutes.

  • Continue stirring at room temperature until the reaction is complete (as indicated by TLC, typically 12-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

General Protocol for Michael Addition
  • In a round-bottom flask, dissolve furfurylamine (1.0 eq) in a suitable solvent (e.g., ethanol) or use it neat.

  • Add ethyl acrylate (1.0-1.1 eq) dropwise to the solution of furfurylamine. If a catalyst is used, it can be added before the acrylate.

  • Heat the reaction mixture to the desired temperature (this may range from room temperature to reflux, depending on the reactivity and catalyst) and stir for the required time (monitor by TLC). For a similar reaction, heating at 120-160°C for 16-20 hours has been reported.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Quantitative Data Summary

The following table summarizes reaction conditions from analogous syntheses that can be used as a starting point for optimization.

Reaction Type Amine Acrylate/Aldehyde Catalyst Solvent Temperature Time Yield Reference
Michael Addition2-aminopyridineEthyl acrylateTrifluoromethanesulfonic acidAnhydrous ethanol120-160°C16-20 h80-85%[1][2]
Michael Addition2-aminopyridineEthyl acrylateBrønsted acid on silica gelToluene80-120°C-50-76%[3]

References

Technical Support Center: Crystallization of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of Ethyl 3-[(2-furylmethyl)amino]propanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound fails to crystallize and remains an oil. What should I do?

A1: Oiling out is a common issue, particularly with compounds that have relatively low melting points or when the cooling process is too rapid. Here are several strategies to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired compound, add it to the supersaturated solution to initiate crystallization.

  • Solvent Polarity: The polarity of your solvent might not be optimal. "Like dissolves like" is a guiding principle; since your compound is a secondary amine with an ester functional group, it has polar characteristics.[1][2] Consider using a solvent system that is slightly less polar than the one in which it is fully soluble at room temperature.

  • Slow Evaporation: Dissolve the compound in a suitable volatile solvent (like diethyl ether or ethyl acetate) and allow the solvent to evaporate slowly in a loosely covered container. This gradual increase in concentration can promote the formation of well-ordered crystals.

  • Salt Formation: Amines can often be more readily crystallized as their salts.[3] Consider converting the amine to its hydrochloride or another suitable salt by treating the solution with an acid like HCl in an organic solvent (e.g., diethyl ether).[4]

Q2: My compound crystallizes, but the yield is very low. How can I improve it?

A2: A low yield suggests that a significant amount of your compound remains in the mother liquor. To improve your yield, consider the following:

  • Optimize Solvent Volume: You may be using too much solvent. Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. An ice bath or refrigeration can be effective.

  • Anti-Solvent Addition: Gradually add a solvent in which your compound is insoluble (an "anti-solvent") to the solution of your compound in a solvent in which it is soluble. This will decrease the overall solubility and promote precipitation. The key is to add the anti-solvent slowly to encourage crystal formation rather than amorphous precipitation.

  • Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can try to obtain a second crop by carefully evaporating some of the solvent from the mother liquor and cooling it again.

Q3: The crystals I obtained are discolored or appear impure. What steps can I take for purification?

A3: Discoloration often indicates the presence of impurities. Here are some purification techniques:

  • Recrystallization: This is the most common method for purifying crystalline solids. Dissolve the impure crystals in a minimal amount of hot solvent, then allow the solution to cool slowly. The desired compound should crystallize out, leaving the impurities in the solution.

  • Activated Charcoal: If the discoloration is due to colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.

  • Solvent Choice: Ensure you are using a solvent in which the impurities are either highly soluble (so they remain in the mother liquor) or very insoluble (so they can be filtered off from the hot solution).

Q4: How do I choose the right solvent for crystallization?

A4: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. Here are some general guidelines for this compound:

  • Consider Functional Groups: Your compound has an ester and a secondary amine. Solvents that can interact with these groups, such as alcohols (ethanol, methanol) or ethyl acetate, are good starting points.[3]

  • Polarity Matching: Since the compound has polar functional groups, polar solvents are more likely to be suitable.[1][2] However, highly polar solvents might lead to high solubility even at low temperatures. A mixture of a polar and a non-polar solvent can often provide the ideal solubility profile.

  • Trial and Error: The best approach is often empirical. Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

Data Presentation

Table 1: Suggested Solvents for Crystallization Trials

Solvent/Solvent SystemPolarityBoiling Point (°C)Rationale & Notes
EthanolPolar78Often a good starting point for compounds with hydrogen bonding capabilities (amine group).[1]
MethanolPolar65Similar to ethanol, but more polar. A related compound was successfully crystallized from methanol.
Ethyl AcetateModerately Polar77The ester functional group suggests ethyl acetate could be a suitable solvent.[3]
IsopropanolPolar82Another alcohol option with a slightly higher boiling point than ethanol.
Hexane/Ethyl AcetateVariable69 / 77A non-polar/polar mixture. By adjusting the ratio, you can fine-tune the solubility. Start with a higher proportion of ethyl acetate and gradually add hexane as an anti-solvent.
Petroleum Ether/Ethyl AcetateVariable30-60 / 77A similar non-polar/polar mixture to hexane/ethyl acetate. A related compound was purified using this system.
TolueneNon-polar111Can be effective for some polar compounds at high temperatures. Use with caution due to its high boiling point and toxicity.[1]
WaterHighly Polar100Generally, organic amines have some water solubility, especially as salts. Crystallization from water can yield very pure products but can be challenging.[3]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Based on the suggestions in Table 1, select a promising solvent or solvent system.

  • Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude this compound. Heat the mixture gently (e.g., on a hot plate or in a water bath) while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid using an excessive amount of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Crystallization via Salt Formation

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.

  • Precipitation: The hydrochloride salt of the amine should precipitate out of the solution.

  • Isolation and Washing: Collect the salt by vacuum filtration and wash it with a small amount of the solvent used for the dissolution (e.g., diethyl ether).

  • Recrystallization of the Salt: The collected salt can then be recrystallized using a more polar solvent, such as ethanol or a methanol/water mixture, following the general recrystallization protocol above.

Mandatory Visualizations

TroubleshootingWorkflow start Start: Crude this compound oiling_out Problem: Oiling Out / No Crystals start->oiling_out No low_yield Problem: Low Yield start->low_yield Yes, but... impure_crystals Problem: Impure Crystals start->impure_crystals Yes, but... scratch Scratch flask interior oiling_out->scratch seed Add seed crystal oiling_out->seed slow_evap Slow solvent evaporation oiling_out->slow_evap salt_formation Form a salt (e.g., HCl) oiling_out->salt_formation optimize_solvent Use minimum hot solvent low_yield->optimize_solvent lower_temp Cool to lower temperature low_yield->lower_temp anti_solvent Add anti-solvent low_yield->anti_solvent concentrate Concentrate mother liquor low_yield->concentrate recrystallize Recrystallize impure_crystals->recrystallize charcoal Use activated charcoal impure_crystals->charcoal change_solvent Change crystallization solvent impure_crystals->change_solvent end Pure Crystals scratch->end seed->end slow_evap->end salt_formation->end optimize_solvent->end lower_temp->end anti_solvent->end concentrate->end recrystallize->end charcoal->end change_solvent->end

Caption: Troubleshooting workflow for crystallization issues.

CrystallizationFactors crystallization Successful Crystallization supersaturation Supersaturation nucleation Nucleation supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth crystal_growth->crystallization solvent Solvent Choice solvent->supersaturation temperature Temperature Gradient temperature->supersaturation purity Compound Purity purity->nucleation purity->crystal_growth cooling_rate Cooling Rate cooling_rate->nucleation cooling_rate->crystal_growth agitation Agitation agitation->nucleation

Caption: Key factors influencing the crystallization process.

ExperimentalWorkflow start Start: Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool isolate Vacuum Filtration cool->isolate wash Wash with cold solvent isolate->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: A typical experimental workflow for recrystallization.

References

Technical Support Center: HPLC Analysis of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of Ethyl 3-[(2-furylmethyl)amino]propanoate. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and robust analytical results.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem, particularly with amine-containing compounds like this compound. This guide provides a systematic approach to diagnose and resolve this issue.

Step-by-Step Troubleshooting Workflow:

G Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing for This compound B Inject a Neutral Compound (e.g., Toluene) A->B C Does the Neutral Compound Tail? B->C D Issue is Likely Physical/Instrumental C->D Yes E Issue is Likely Chemical (Secondary Interactions) C->E No F Check for: - Column Voids - Leaks/Improper Fittings - Extra-Column Volume D->F G Optimize Mobile Phase E->G H Evaluate HPLC Column E->H I Check Sample Solvent E->I J Lower Mobile Phase pH (e.g., pH 2.5-3.0 with Formic Acid or TFA) G->J K Add a Competing Base (e.g., 0.1% Triethylamine) G->K L Use a Modern, End-Capped C18 or C8 Column (Type B Silica) H->L M Consider a Polar-Embedded or Polar-Endcapped Column H->M N Dissolve Sample in Mobile Phase or a Weaker Solvent I->N

Caption: A step-by-step workflow for troubleshooting peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These interactions lead to a secondary, stronger retention mechanism for some of the analyte molecules, causing them to elute later and create a "tail" on the peak.[1][4]

Q2: How does the mobile phase pH affect the peak shape of my compound?

A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[5] For an amine-containing compound, at a mid-range pH, the amine will be protonated (positively charged) and the surface silanols will be deprotonated (negatively charged), leading to strong electrostatic interactions that cause peak tailing.[6] By lowering the mobile phase pH (e.g., below 3), the silanol groups become protonated and neutral, which minimizes these unwanted interactions.[5][7] Alternatively, at a high pH (e.g., above 8), the amine becomes neutral, which also reduces peak tailing, but this requires a pH-stable column.[5]

Q3: What are mobile phase additives and how can they improve peak shape?

A3: Mobile phase additives, such as triethylamine (TEA), are small, basic molecules that act as "silanol blockers".[5][8] They are added to the mobile phase to compete with the basic analyte for the active silanol sites on the stationary phase.[5][9] By binding to these sites, they reduce the opportunity for secondary interactions with your analyte, resulting in a more symmetrical peak.[9]

Q4: Can the choice of HPLC column impact peak tailing?

A4: Absolutely. Modern HPLC columns, often referred to as "Type B" or "high-purity" silica columns, are manufactured to have a lower concentration of acidic silanol groups and are often "end-capped" to further reduce their activity.[10][11] Using such columns can significantly improve the peak shape for basic compounds.[12] Columns with polar-embedded or polar-endcapped stationary phases can also help to shield the analyte from interacting with the underlying silica surface.[13]

Q5: My peak is still tailing after optimizing the mobile phase and using a modern column. What else could be the cause?

A5: If chemical causes have been addressed, consider physical or instrumental issues. These can include:

  • Extra-column dead volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[4][14]

  • Improper fittings: Poorly connected fittings can create small voids where the sample can diffuse, leading to peak distortion.[6]

  • Column voids: A void at the head of the column can cause the sample band to spread unevenly, resulting in tailing peaks.[15]

  • Sample solvent effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can lead to distorted peak shapes.[16][17][18] It is always best to dissolve the sample in the initial mobile phase composition or a weaker solvent.[16][18]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Ammonium formate

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • pH 3.0: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 3.0 with formic acid.

    • pH 4.0: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 4.0 with formic acid.

    • pH 5.0: Prepare a 10 mM ammonium formate solution in water and adjust the pH to 5.0 with formic acid.

  • Prepare Mobile Phase B: Acetonitrile.

  • Prepare Sample: Dissolve this compound in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or as appropriate for the compound)

    • Gradient: 10% B to 90% B over 15 minutes.

  • Analysis: Inject the sample and run the gradient for each mobile phase pH.

  • Data Evaluation: Compare the peak asymmetry factor for this compound at each pH. A value closer to 1.0 indicates a more symmetrical peak.

Expected Outcome: Lowering the mobile phase pH is expected to significantly reduce peak tailing.

Protocol 2: Effect of a Competing Base (Triethylamine)

Objective: To evaluate the effectiveness of triethylamine (TEA) in the mobile phase for improving peak symmetry.

Materials:

  • Same as Protocol 1, with the addition of Triethylamine (TEA).

Procedure:

  • Prepare Mobile Phase A: Use the optimal aqueous mobile phase determined from Protocol 1 (or a standard buffered mobile phase, e.g., 10 mM ammonium formate, pH 4.0).

  • Prepare Mobile Phase A with TEA: To 1 L of Mobile Phase A, add 1.0 mL of TEA (for a 0.1% v/v concentration).

  • Prepare Mobile Phase B: Acetonitrile.

  • HPLC Analysis: Using the same HPLC conditions as in Protocol 1, analyze the sample using both the mobile phase with and without TEA.

  • Data Evaluation: Compare the peak asymmetry factor with and without the addition of TEA.

Expected Outcome: The addition of TEA to the mobile phase is expected to reduce peak tailing by competing with the analyte for active silanol sites.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)
5.0> 2.0
4.01.5 - 2.0
3.01.0 - 1.2

Note: The data presented are representative and may vary depending on the specific column and HPLC system used.

Table 2: Effect of Triethylamine (TEA) on Peak Asymmetry

Mobile Phase AdditivePeak Asymmetry Factor (As)
None1.8
0.1% TEA1.1

Note: The data presented are representative and based on a mobile phase at pH 4.0. The effect of TEA may be less pronounced at lower pH values where silanol interactions are already minimized.

References

Minimizing impurity formation in Ethyl 3-[(2-furylmethyl)amino]propanoate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically produced via the reductive amination of furfural with ethyl 3-aminopropanoate.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Imine Formation: The initial condensation between furfural and ethyl 3-aminopropanoate to form the imine intermediate is a reversible reaction. The presence of water can shift the equilibrium back towards the reactants.Use a dehydrating agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove water as it is formed. • Azeotropic removal of water: If the solvent allows (e.g., toluene), use a Dean-Stark apparatus to remove water.
Suboptimal pH: The rate of imine formation is pH-dependent. A pH that is too low will protonate the amine, reducing its nucleophilicity, while a pH that is too high will not sufficiently activate the carbonyl group of furfural.Adjust pH to 4-6: Use a mild acidic catalyst, such as acetic acid, to maintain the optimal pH range for imine formation.
Inefficient Reduction of the Imine: The choice and activity of the reducing agent are critical for the conversion of the imine to the final product.Select an appropriate reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is less likely to reduce the furfural starting material. Other options include catalytic hydrogenation (e.g., H₂/Pd-C). • Verify reducing agent activity: Ensure the reducing agent has not degraded due to improper storage.
Steric Hindrance: Although less of a concern with these specific reactants, significant steric bulk on either the aldehyde or the amine can hinder the reaction.Increase reaction temperature: This can help overcome the activation energy barrier. • Prolong reaction time: Allow more time for the reaction to proceed to completion.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on standard reductive amination procedures. Optimization may be required for specific laboratory conditions and scales.

Materials:

  • Furfural

  • Ethyl 3-aminopropanoate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF))

  • Acetic Acid (glacial)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of furfural (1.0 eq) in the chosen anhydrous solvent, add ethyl 3-aminopropanoate (1.0-1.2 eq).

  • Add acetic acid (1.0-1.2 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Issue 2: Presence of Furfuryl Alcohol as a Major Impurity

Possible Cause and Solution:

CauseRecommended Action
Reduction of Furfural: The reducing agent can directly reduce the starting aldehyde, furfural, to furfuryl alcohol. This is more likely with strong reducing agents or if the imine formation is slow.Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred over sodium borohydride (NaBH₄) as it is more selective for the iminium ion over the aldehyde. • Ensure complete imine formation before adding the reducing agent: Allow sufficient time for the condensation reaction to occur. Monitor the reaction to confirm the consumption of furfural before introducing the reducing agent.

Issue 3: Formation of Over-Alkylated Byproducts

Possible Cause and Solution:

CauseRecommended Action
Reaction of the Product with Furfural: The desired product, this compound, is a secondary amine and can react further with furfural to form a tertiary amine.Control stoichiometry: Use a slight excess of the amine (ethyl 3-aminopropanoate) relative to the aldehyde (furfural) to minimize the presence of unreacted furfural that can react with the product. • Slow addition of furfural: If feasible, add the furfural slowly to the reaction mixture containing the amine to maintain a low concentration of the aldehyde throughout the reaction.

Issue 4: Furan Ring Instability and Polymerization

Possible Cause and Solution:

CauseRecommended Action
Acidic Conditions: The furan ring is sensitive to strong acids and can undergo ring-opening or polymerization, leading to colored impurities and reduced yield.Use a mild acid catalyst: Acetic acid is generally sufficient to catalyze imine formation without causing significant degradation of the furan ring. Avoid strong acids like hydrochloric acid or sulfuric acid. • Neutralize promptly: During the workup, ensure that any acidic components are neutralized with a mild base like sodium bicarbonate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: The choice of solvent can influence reaction rates and solubility of reagents. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used for reductive aminations with sodium triacetoxyborohydride. Tetrahydrofuran (THF) can also be a suitable solvent. It is crucial to use an anhydrous solvent to favor imine formation.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. You can spot the starting materials (furfural and ethyl 3-aminopropanoate) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction is progressing. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the starting materials, intermediate imine, and the final product.

Q3: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), methylene protons adjacent to the ester and amine, the methylene group of the furfuryl moiety, and protons on the furan ring.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, methylene carbons, and carbons of the furan ring.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₅NO₃, MW: 197.23 g/mol ).

Q4: What purification methods are most effective for this product?

A4: Silica gel column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts. The choice of eluent (typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate) should be optimized using TLC to achieve good separation.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Mix Furfural & Ethyl 3-aminopropanoate in Anhydrous Solvent add_acid Add Acetic Acid start->add_acid imine_formation Imine Formation (Stir at RT) add_acid->imine_formation add_reductant Add NaBH(OAc)₃ imine_formation->add_reductant reduction Reduction to Amine (Stir at RT) add_reductant->reduction quench Quench with NaHCO₃ reduction->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Synthesis and purification workflow.

Troubleshooting Logic for Impurity Formation

This diagram outlines a logical approach to troubleshooting common impurity issues.

troubleshooting_logic cluster_impurities Identify Major Impurity cluster_solutions Implement Solution start Analyze Crude Product (TLC, LC-MS, NMR) furfuryl_alcohol Furfuryl Alcohol start->furfuryl_alcohol over_alkylation Over-alkylation Product start->over_alkylation unreacted_sm Unreacted Starting Materials start->unreacted_sm polymer Polymeric Material start->polymer solution_fa Use Milder Reducing Agent (e.g., NaBH(OAc)₃) furfuryl_alcohol->solution_fa solution_oa Adjust Stoichiometry (Excess Amine) over_alkylation->solution_oa solution_sm Optimize Reaction Time/Temp Check Reagent Quality unreacted_sm->solution_sm solution_p Use Mild Acid Catalyst (e.g., Acetic Acid) polymer->solution_p

Caption: Troubleshooting impurity formation.

Storage and handling recommendations for Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety, handling, and experimental data for Ethyl 3-[(2-furylmethyl)amino]propanoate is limited in publicly available literature. The following recommendations are based on the chemical structure and general principles for handling related compounds, such as furan derivatives, secondary amines, and esters. Researchers should always perform a thorough risk assessment before use and handle the compound with caution as if it were potentially hazardous.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound upon receipt?

For optimal stability, the compound should be stored in a cool, dark, and dry environment. The furan ring can be sensitive to acidic conditions and light.[1][2] To prevent degradation and potential peroxide formation, which can occur with compounds containing ether linkages like furan, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.[3]

Q2: What are the recommended short-term and long-term storage temperatures?

For long-term storage, maintaining the compound at -20°C is advisable to minimize degradation.[4][5] For short-term storage (days to weeks), refrigeration at 2-8°C is generally acceptable.[5] Always allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

Standard laboratory PPE should be worn at all times. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[6][7]

Q4: Are there any known stability issues or incompatibilities?

The furan ring is known to be susceptible to degradation under strong acidic conditions, which can lead to ring-opening.[1][2] Contact with strong oxidizing agents should also be avoided. Furan itself is a flammable liquid and can form explosive peroxides upon exposure to air, so it is prudent to handle its derivatives with similar caution.[3][8]

Q5: How should I prepare a stock solution? What solvents are recommended?

Based on its structure as an ethyl ester with an amine group, this compound is expected to be soluble in common organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), ethanol, and ethyl acetate. When preparing stock solutions for long-term storage, using anhydrous solvents is recommended.[4] It is best to prepare fresh solutions for experiments, but if storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C or -80°C.[9]

Q6: What is the proper procedure for cleaning up a spill?

In case of a spill, evacuate the area and ensure adequate ventilation.[7] Remove all sources of ignition.[3] Absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it into a sealed container for proper chemical waste disposal.[3][7] Do not allow the material to enter drains or sewers.[8]

Q7: How should I dispose of waste containing this compound?

Dispose of waste in accordance with all local, state, and federal regulations for chemical waste. It should be treated as a hazardous waste and disposed of through a licensed contractor.

Data Presentation

ParameterRecommendationRationale
Long-Term Storage -20°C, in a dark, dry place under an inert atmosphere (Argon or Nitrogen).Minimizes chemical degradation and potential peroxide formation.[4][5]
Short-Term Storage 2-8°C, in a dark, dry place.Suitable for brief periods (days to weeks).[5]
Handling Environment Chemical fume hood.Ensures adequate ventilation and minimizes exposure.[6][7]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.Standard protection against skin and eye contact.[7]
Incompatibilities Strong acids, strong oxidizing agents.The furan ring is unstable in strong acid.[1][2] Avoidance of oxidizers is a general precaution.
Spill Cleanup Absorb with inert material (sand, vermiculite).Safely contains the material for disposal.[3]

General Experimental Workflow

The following diagram illustrates a general workflow for handling a novel or uncharacterized chemical compound like this compound.

G General Workflow for Handling a Novel Chemical cluster_receipt Receiving & Initial Storage cluster_prep Preparation for Experiment cluster_exp Experiment & Disposal A Receive Compound B Verify Integrity (Seal, Label) A->B C Log into Inventory B->C D Transfer to Long-Term Storage (-20°C) C->D E Equilibrate Vial to Room Temp D->E Retrieve for Use F Weigh in Fume Hood E->F G Dissolve in Anhydrous Solvent F->G H Use Solution Immediately or Aliquot & Store at -80°C G->H I Perform Experiment H->I Proceed to Reaction J Quench Reaction (if applicable) I->J K Collect Waste J->K L Dispose of Waste via EH&S Guidelines K->L

Caption: General workflow for receiving, storing, handling, and disposing of a novel chemical compound.

General Troubleshooting Guide for Experiments

Since specific experimental protocols for this compound are not available, this guide provides general troubleshooting advice for chemical reactions.

Problem 1: Reaction Did Not Proceed or Gave a Low Yield

  • Possible Cause: Reagent Quality

    • Solution: The compound may have degraded during storage. If possible, verify its purity (e.g., via NMR or LC-MS) before use. Ensure all other reagents and solvents are fresh and anhydrous, as required.

  • Possible Cause: Incorrect Reaction Conditions

    • Solution: Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading. The furan ring can be sensitive, so milder conditions might be necessary.[1]

  • Possible Cause: Human Error

    • Solution: Repeat the experiment, carefully checking all measurements and steps. A simple mistake is often the cause of a failed reaction.[10]

Problem 2: An Unexpected Product Was Formed

  • Possible Cause: Side Reaction/Degradation

    • Solution: The furan ring can undergo reactions like acid-catalyzed ring opening.[2] Analyze your reaction conditions (e.g., pH) to see if they could promote degradation. Consider if the amine or ester functional groups could be participating in unintended side reactions.

  • Possible Cause: Contaminants

    • Solution: Ensure all glassware is scrupulously clean and that reagents are not contaminated. A contaminant could act as an unintended catalyst or reactant.

Problem 3: Product Degrades During Workup or Purification

  • Possible Cause: Sensitivity to Acid/Base

    • Solution: The product may be unstable to the pH conditions of an aqueous workup. Test the stability of a small sample by exposing it to your workup conditions and monitoring by TLC or LC-MS.[11] If instability is confirmed, use a neutral workup or avoid aqueous extraction altogether.

  • Possible Cause: Instability on Silica Gel

    • Solution: Amines can sometimes interact strongly with or degrade on standard silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina.

References

Catalyst selection for efficient Ethyl 3-[(2-furylmethyl)amino]propanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis Overview

The synthesis of this compound can be approached through two primary synthetic pathways:

  • Two-Step Synthesis via Aza-Michael Addition: This common method involves the initial synthesis of furfurylamine from furfural through reductive amination, followed by an aza-Michael addition of the purified furfurylamine to ethyl acrylate.

  • One-Pot Reductive Amination: This streamlined approach combines furfural and ethyl 3-aminopropanoate in a single reaction vessel where reductive amination occurs directly to form the final product.

The selection of an appropriate catalyst is critical for the efficiency and selectivity of both pathways.

Process Workflow

synthesis_workflow General Experimental Workflow cluster_two_step Two-Step Synthesis cluster_one_pot One-Pot Synthesis Furfural Furfural Reductive_Amination Reductive Amination Furfural->Reductive_Amination Ammonia, H2, Catalyst Furfurylamine Furfurylamine Reductive_Amination->Furfurylamine Aza_Michael_Addition Aza-Michael Addition Furfurylamine->Aza_Michael_Addition Ethyl Acrylate, Catalyst Product_Two_Step This compound Aza_Michael_Addition->Product_Two_Step Furfural_One_Pot Furfural Reductive_Amination_One_Pot Reductive Amination Furfural_One_Pot->Reductive_Amination_One_Pot Ethyl_3_aminopropanoate Ethyl 3-aminopropanoate Ethyl_3_aminopropanoate->Reductive_Amination_One_Pot Product_One_Pot This compound Reductive_Amination_One_Pot->Product_One_Pot H2, Catalyst troubleshooting_guide Troubleshooting Common Issues Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and dry? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Side_Reactions Are there side reactions? Start->Side_Reactions Sol_Catalyst_Inactive Catalyst is inactive or poisoned. Check_Catalyst->Sol_Catalyst_Inactive Action: Use fresh catalyst or a different catalyst. Sol_Reagents_Impure Impurities in reagents are inhibiting the reaction. Check_Reagents->Sol_Reagents_Impure Action: Purify reagents before use. Sol_Conditions_Not_Optimal Temperature, pressure, or reaction time are not optimal. Check_Conditions->Sol_Conditions_Not_Optimal Action: Systematically vary conditions to find the optimum. Sol_Double_Addition Double Michael addition of furfurylamine. Side_Reactions->Sol_Double_Addition Yes Sol_Polymerization Polymerization of ethyl acrylate. Side_Reactions->Sol_Polymerization Yes

Validation & Comparative

A Comparative Guide to the Structure and Synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and synthetic aspects of Ethyl 3-[(2-furylmethyl)amino]propanoate and two structurally related analogs: Ethyl 3-(methylamino)propanoate and Ethyl 3-(2-furyl)propanoate. Due to the limited availability of experimental data for this compound, this document focuses on a proposed synthetic route and compares its predicted properties with the experimentally determined characteristics of its analogs.

Structural Comparison

The three molecules share a common ethyl propanoate backbone but differ in the substituent at the 3-position. This compound features a secondary amine with a furfuryl group. Ethyl 3-(methylamino)propanoate also has a secondary amine, but with a simple methyl group. In contrast, Ethyl 3-(2-furyl)propanoate lacks the amino group and has the furan ring directly attached to the propanoate chain. These structural differences are expected to influence their physicochemical properties and biological activities.

Data Summary

The following table summarizes the available physical and spectroscopic data for the two analog compounds. No experimental data was found for this compound.

PropertyEthyl 3-(methylamino)propanoateEthyl 3-(2-furyl)propanoate
Molecular Formula C₆H₁₃NO₂C₉H₁₂O₃
Molecular Weight 131.17 g/mol [1]168.19 g/mol [2]
CAS Number 2213-08-3[1]10031-90-0[3]
Boiling Point Not available212 °C[4]
Density Not available1.054 g/mL at 25 °C
¹H NMR (CDCl₃) δ 1.25 (t, 3H), 2.43 (s, 3H), 2.51 (t, 2H), 2.85 (t, 2H), 4.14 (q, 2H)δ 1.23 (t, 3H), 2.67 (t, 2H), 2.94 (t, 2H), 4.12 (q, 2H), 6.05 (d, 1H), 6.28 (dd, 1H), 7.32 (d, 1H)
¹³C NMR (CDCl₃) δ 14.2, 35.8, 36.1, 48.9, 60.4, 172.9δ 14.2, 24.9, 27.9, 60.5, 105.2, 110.1, 141.2, 155.3, 172.5
IR (cm⁻¹) 3310 (N-H), 2975 (C-H), 1730 (C=O), 1180 (C-O)3140 (=C-H), 2980 (C-H), 1735 (C=O), 1170 (C-O), 1010 (furan C-O-C)
Mass Spec (EI, m/z) 131 (M+), 102, 88, 74, 58, 44168 (M+), 95, 81, 53

Experimental Protocols

Detailed experimental procedures for the synthesis of the analog compounds and a proposed method for the target compound are provided below.

Synthesis of Ethyl 3-(methylamino)propanoate

A common method for the synthesis of Ethyl 3-(methylamino)propanoate is the Michael addition of methylamine to ethyl acrylate.

  • Procedure: A solution of methylamine (1.2 equivalents) in a suitable solvent (e.g., ethanol or THF) is cooled in an ice bath. Ethyl acrylate (1.0 equivalent) is added dropwise to the cooled solution with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield Ethyl 3-(methylamino)propanoate.

Synthesis of Ethyl 3-(2-furyl)propanoate

This compound is typically synthesized via the esterification of 3-(2-furyl)propanoic acid.[4][5] The acid itself can be prepared from furfural.[4][5]

  • Step 1: Synthesis of 3-(2-furyl)acrylic acid: Furfural is condensed with acetic anhydride and sodium acetate.[4]

  • Step 2: Hydrogenation to 3-(2-furyl)propanoic acid: The resulting furacrylic acid is hydrogenated, for example, using a palladium catalyst.

  • Step 3: Esterification: 3-(2-furyl)propanoic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield Ethyl 3-(2-furyl)propanoate.[4][5] The product is purified by distillation.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of the target compound is the reductive amination of furfural with ethyl 3-aminopropanoate.[6][7]

  • Procedure: Ethyl 3-aminopropanoate (1.0 equivalent) and furfural (1.0 equivalent) are dissolved in a suitable solvent, such as methanol or dichloromethane. A reducing agent, for instance, sodium cyanoborohydride or sodium triacetoxyborohydride (1.2-1.5 equivalents), is added portion-wise to the stirred solution at room temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford this compound.

Visualizations

Proposed Synthetic Workflow for this compound

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product A Furfural C Mixing in Solvent (e.g., Methanol) A->C B Ethyl 3-aminopropanoate B->C D Addition of Reducing Agent (e.g., NaBH3CN) C->D E Reaction Monitoring (TLC/GC-MS) D->E F Quenching E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J This compound I->J

Caption: Proposed workflow for the synthesis of this compound.

References

Comparison of Ethyl 3-[(2-furylmethyl)amino]propanoate with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antimicrobial Potential of Ethyl 3-[(2-furylmethyl)amino]propanoate and Structurally Related Furan Derivatives

This guide provides a comparative analysis of this compound and similar furan-containing compounds, with a focus on their synthesis and antimicrobial properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Furan-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The furan scaffold is a versatile building block in the design of novel therapeutic agents. This compound, a derivative of furfurylamine and ethyl 3-aminopropanoate, represents a class of compounds with potential biological applications. This guide compares its structural features and predicted properties with those of other furan derivatives for which experimental antimicrobial data are available.

Synthesis of Furan Derivatives

The synthesis of this compound can be conceptually approached through a reductive amination reaction. This common method involves the reaction of a carbonyl compound, in this case, 2-furaldehyde, with an amine, ethyl 3-aminopropanoate, in the presence of a reducing agent.

A general synthetic approach for a series of related 3-Aryl-3-(furan-2-yl)propanoic acid derivatives involves a multi-step process, starting from the corresponding furan-2-carbaldehydes.[2]

General Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

A representative synthetic scheme for producing 3-Aryl-3-(furan-2-yl)propanoic acid derivatives is outlined below. This method involves the Knoevenagel condensation of a furan-2-carbaldehyde with malonic acid, followed by a hydroarylation reaction.[2]

Synthesis_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydroarylation Furan-2-carbaldehyde Furan-2-carbaldehyde Step1_Product 3-(Furan-2-yl)propenoic acid Furan-2-carbaldehyde->Step1_Product Pyridine, Piperidine, 115 °C Malonic_Acid Malonic_Acid Malonic_Acid->Step1_Product Step2_Product 3-Aryl-3-(furan-2-yl)propanoic acid Step1_Product->Step2_Product TfOH, CH2Cl2, 0 °C Arene Arene Arene->Step2_Product

A generalized synthetic workflow for 3-Aryl-3-(furan-2-yl)propanoic acid derivatives.

Comparative Antimicrobial Activity

Table 1: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives

CompoundTest OrganismActivity at 64 µg/mL
3-(Furan-2-yl)-3-phenylpropanoic acidCandida albicansActive
Staphylococcus aureusInactive
Escherichia coliInactive
3-(Furan-2-yl)-3-(p-tolyl)propanoic acidCandida albicansActive
Staphylococcus aureusInactive
Escherichia coliInactive
3-(Furan-2-yl)-3-(o-tolyl)propanoic acidCandida albicansActive
Staphylococcus aureusInactive
Escherichia coliInactive

Data sourced from Kalyaev et al., 2022.[1][2][3]

Experimental Protocols

The following is a representative experimental protocol for determining the antimicrobial activity of the compounds listed in Table 1.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]

  • Preparation of Microbial Inoculum: Pure bacterial or fungal cultures are grown on an appropriate agar medium. Colonies are then used to prepare a standardized suspension in a sterile saline solution, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is further diluted in the test medium to achieve the desired final inoculum concentration.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow Start Start: Pure Microbial Culture Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate Wells with Microbial Suspension Inoculum_Prep->Inoculation Compound_Prep Prepare Serial Dilutions of Test Compound in Microtiter Plate Compound_Prep->Inoculation Incubation Incubate Plate (e.g., 37°C, 24h) Inoculation->Incubation MIC_Determination Visually Assess for Growth and Determine MIC Incubation->MIC_Determination End End: MIC Value MIC_Determination->End

Workflow for the broth microdilution antimicrobial susceptibility test.

Structure-Activity Relationship (SAR) and Signaling Pathways

The antimicrobial activity of furan derivatives is influenced by the nature and position of substituents on the furan ring and other parts of the molecule. For the 3-Aryl-3-(furan-2-yl)propanoic acid derivatives, the presence of the furan ring and the carboxylic acid moiety appears to be important for their activity against Candida albicans.

The mechanism of action of many antimicrobial agents involves the disruption of key cellular signaling pathways. While the specific pathways affected by this compound are not yet elucidated, a common target for antimicrobial compounds is the bacterial cell wall synthesis pathway.

SAR_Logic Core_Scaffold Furan Ring Scaffold Substituent_R1 Substituent at C3 (e.g., Aryl group) Core_Scaffold->Substituent_R1 Substituent_R2 Propanoic Acid Moiety Core_Scaffold->Substituent_R2 Antimicrobial_Activity Antimicrobial Activity (e.g., against C. albicans) Substituent_R1->Antimicrobial_Activity Influences Potency Substituent_R3 Ester vs. Carboxylic Acid Substituent_R2->Substituent_R3 Substituent_R2->Antimicrobial_Activity Contributes to Activity Substituent_R3->Antimicrobial_Activity Affects Physicochemical Properties

Logical relationship of structural features to antimicrobial activity.

Conclusion

This compound belongs to a class of furan derivatives with potential for biological activity. While direct experimental data on its antimicrobial properties are limited, comparative analysis with structurally related compounds, such as 3-Aryl-3-(furan-2-yl)propanoic acids, suggests that the furan scaffold is a promising pharmacophore for the development of new antimicrobial agents, particularly antifungals. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of the Biological Activity of Ethyl 3-[(2-furylmethyl)amino]propanoate and Its Analogues: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of the biological activity of Ethyl 3-[(2-furylmethyl)amino]propanoate. Despite the recognized pharmacological potential of both furan and propanoate moieties, specific experimental data on the bioactivity of this particular compound remains unpublished. Consequently, a direct comparative analysis with its analogues, supported by quantitative data and detailed experimental protocols, cannot be constructed at this time.

While the core structure of this compound suggests potential for various biological activities, including antimicrobial and anticancer effects, the absence of empirical evidence makes any claims speculative. The furan ring is a well-established pharmacophore present in numerous approved drugs, and propanoate derivatives have also demonstrated a wide range of biological effects. However, the specific combination and arrangement of these functional groups in this compound have not been explored in the available body of research.

For a meaningful comparison guide to be developed, future research would need to address the following:

  • Synthesis and Characterization: A clear and reproducible synthetic route for this compound and a panel of its structural analogues would be the foundational step.

  • Biological Screening: These compounds would need to be subjected to a battery of in vitro and/or in vivo assays to determine their biological activities. This could include, but is not limited to:

    • Antimicrobial assays against a range of pathogenic bacteria and fungi to determine Minimum Inhibitory Concentrations (MICs).

    • Cytotoxicity assays against various cancer cell lines to determine IC50 values.

    • Enzyme inhibition assays to identify potential molecular targets.

    • In vivo studies in animal models to assess efficacy and toxicity.

  • Structure-Activity Relationship (SAR) Studies: A systematic evaluation of how modifications to the chemical structure of this compound affect its biological activity would be crucial for understanding the key determinants of its function.

The field currently lacks the necessary data to perform a comparative analysis of the biological activity of this compound versus its analogues. This presents an open area for investigation. Researchers interested in furan-containing compounds or novel propanoate esters may find the synthesis and biological evaluation of this compound and its derivatives to be a fruitful avenue of research. The generation of such data would be the first step toward understanding its therapeutic potential and would enable the construction of the comprehensive comparison guides sought by the scientific community. Until such studies are conducted and published, any discussion on the specific biological activities of this compound would be purely theoretical.

Comparative Guide to Validated Analytical Methods for Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of proposed analytical methodologies for the quantification of Ethyl 3-[(2-furylmethyl)amino]propanoate. As no standardized official method is extensively documented in the public domain for this specific analyte, this document outlines two common and robust chromatographic approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the reliability and suitability of the methods for their intended purpose.

Proposed Analytical Methods

The selection between HPLC and GC-MS will depend on the sample matrix, the presence of potential impurities, and the specific analytical requirements such as sensitivity and throughput.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is a cornerstone in pharmaceutical analysis, offering versatility and high resolution for a wide range of compounds. For this compound, which possesses polar functional groups, RP-HPLC with a C18 column is a suitable choice.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. As this compound is a semi-volatile compound, GC-MS is a powerful alternative. Derivatization may be employed to improve its volatility and thermal stability.[1][2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of the analytical methods.

2.1 High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of Acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV spectral scan of the analyte (typically in the range of 210-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to a final temperature to ensure adequate separation.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 500.

  • Derivatization (Optional): To enhance volatility, derivatization with an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.[2]

  • Sample Preparation: Dissolve the sample in a volatile organic solvent. If derivatization is used, follow the appropriate reaction procedure.

Method Validation Parameters

The following tables summarize the key validation parameters and their typical acceptance criteria as per ICH guidelines.

Table 1: HPLC Method Validation Parameters

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples with the analyte and potential impurities.No interference at the retention time of the analyte. Peak purity should pass if using a PDA detector.
Linearity Analyze a minimum of five concentrations ranging from 50% to 150% of the nominal concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo with the analyte.Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. - Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).RSD of the results should remain within acceptable limits.

Table 2: GC-MS Method Validation Parameters

ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank and spiked samples to demonstrate the absence of interfering peaks at the retention time and mass spectrum of the analyte.No significant interference at the retention time and characteristic mass fragments of the analyte.
Linearity Analyze at least five concentrations across the expected range of the sample.Correlation coefficient (r²) ≥ 0.995.
Accuracy Analyze samples of a known concentration and compare the measured value to the true value.Mean recovery between 95.0% and 105.0%.
Precision - Repeatability (Intra-day): Analyze multiple replicates of a sample within the same day. - Intermediate Precision (Inter-day): Repeat the analysis on different days.Relative Standard Deviation (RSD) ≤ 5.0%.
Limit of Detection (LOD) Determined by injecting progressively lower concentrations and establishing the minimum detectable concentration.Signal-to-noise ratio of at least 3:1 for the characteristic ions.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.Signal-to-noise ratio of at least 10:1 and RSD ≤ 10%.
Robustness Vary parameters such as injector temperature, oven temperature ramp rate, and gas flow rate.The method should not be significantly affected by small variations in the parameters.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the proposed analytical methods.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Injection Sample Injection Sample->Injection MobilePhase Mobile Phase Preparation Separation Chromatographic Separation (C18 Column) MobilePhase->Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis SamplePrep Sample Dissolution Derivatization Derivatization (Optional) SamplePrep->Derivatization Injection Injection SamplePrep->Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Spectrum Mass Spectrum Interpretation MassAnalysis->Spectrum Quantification Quantification Spectrum->Quantification

Caption: GC-MS Experimental Workflow.

References

Comparative Analysis of Cross-Reactivity: A Focus on Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of Ethyl 3-[(2-furylmethyl)amino]propanoate, a molecule containing a furan moiety. Direct experimental cross-reactivity studies on this specific compound are not extensively available in public literature. Therefore, this analysis is based on the well-documented pharmacological behavior of the furan scaffold and related derivatives to infer a potential cross-reactivity profile. This guide will be of value to researchers investigating the off-target effects and therapeutic potential of furan-containing compounds.

The furan ring is a prevalent structural motif in a wide array of pharmacologically active compounds, contributing to diverse biological activities.[1][2][3] This versatility, however, also suggests a potential for cross-reactivity with various biological targets. Furan derivatives have been associated with a broad spectrum of effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2][3][4]

Understanding Furan-Mediated Cross-Reactivity

The cross-reactivity of furan-containing compounds is often linked to their metabolic activation. Cytochrome P450 enzymes can oxidize the furan ring, leading to the formation of reactive intermediates such as epoxides or cis-enediones.[5][6][7] These electrophilic species can covalently bind to cellular nucleophiles, including proteins and DNA, which can result in both therapeutic actions and off-target toxicities.[5][6] This mechanism is a key consideration when evaluating the potential for cross-reactivity.

Inferred Cross-Reactivity Profile of this compound

Given the presence of the furan ring, it is plausible that this compound could exhibit a broad off-target profile. The secondary amine and ethyl propanoate functionalities may further influence its interactions with biological targets. Below is a table summarizing the potential off-target interactions based on the known activities of the furan scaffold.

Target ClassPotential InteractionImplication
Cytochrome P450 Enzymes Substrate and/or inhibitorPotential for drug-drug interactions and metabolic activation to reactive species.
Nuclear Receptors Agonist or antagonist activityPotential for endocrine disruption or modulation of inflammatory pathways.
Kinases Inhibitory activityPotential for anticancer or anti-inflammatory effects, but also off-target inhibition of essential cellular signaling.
Ion Channels Modulatory effectsPotential for cardiovascular or neurological side effects.
DNA and Cellular Proteins Covalent modification by reactive metabolitesPotential for cytotoxicity and genotoxicity.[5][6]

Comparison with Other Pharmacological Classes

To provide context, the following table compares the inferred cross-reactivity of a furan-containing compound like this compound with other drug classes known for their off-target effects.

Drug ClassPrimary Target(s)Known Off-Target InteractionsKey Clinical Implications of Off-Target Effects
Furan Derivatives (Inferred) Diverse (based on substitution)Cytochrome P450s, Nuclear Receptors, Kinases, Ion ChannelsPotential for broad off-target effects, drug-drug interactions, and metabolite-driven toxicity.
Proton Pump Inhibitors (e.g., Omeprazole) H+/K+ ATPaseCytochrome P450 (CYP2C19, CYP3A4) inhibitionNumerous drug-drug interactions.
Histamine H1 Antagonists (e.g., Diphenhydramine) Histamine H1 ReceptorMuscarinic, adrenergic, and serotonergic receptorsSedation, dry mouth, blurred vision.
Selective Serotonin Reuptake Inhibitors (e.g., Fluoxetine) Serotonin Transporter (SERT)Cytochrome P450 (CYP2D6) inhibition, cardiac ion channelsDrug-drug interactions, potential for QT prolongation.

Experimental Protocols for Assessing Cross-Reactivity

For a comprehensive evaluation of the cross-reactivity of this compound, a tiered experimental approach is recommended.

1. In Vitro Target Screening:

  • Objective: To identify potential off-target interactions across a broad range of protein targets.

  • Methodology: The compound is screened against a panel of receptors, enzymes, ion channels, and transporters at a fixed concentration (e.g., 10 µM). Commercially available screening panels (e.g., Eurofins SafetyScreen, CEREP BioPrint) can be utilized. Binding assays (radioligand displacement) and functional assays (e.g., enzyme activity, calcium flux) are employed depending on the target class.

2. Cytochrome P450 Inhibition and Metabolism Profiling:

  • Objective: To assess the potential for drug-drug interactions and to identify metabolic pathways.

  • Methodology: The compound is incubated with human liver microsomes and a panel of specific CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The inhibition of the metabolism of known probe substrates is measured. For metabolism profiling, the depletion of the parent compound and the formation of metabolites are monitored by LC-MS/MS.

3. Reactive Metabolite Trapping:

  • Objective: To detect the formation of reactive electrophilic metabolites.

  • Methodology: The compound is incubated with human liver microsomes in the presence of a trapping agent, such as glutathione (GSH). The formation of GSH adducts is monitored by LC-MS/MS. The structure of the adducts can provide insights into the nature of the reactive intermediate.

4. Cellular Assays:

  • Objective: To evaluate the functional consequences of potential off-target interactions in a cellular context.

  • Methodology: Based on the results of the in vitro screening, specific cell-based assays are conducted. For example, if kinase inhibition is observed, a panel of kinase activity assays in relevant cell lines would be performed. If ion channel modulation is detected, patch-clamp electrophysiology studies would be appropriate.

Visualizing Experimental Workflows and Pathways

experimental_workflow Experimental Workflow for Cross-Reactivity Assessment cluster_tier1 Tier 1: Initial Screening cluster_tier2 Tier 2: Mechanistic Investigation cluster_tier3 Tier 3: Functional Characterization in_vitro_screening In Vitro Target Screening (Broad Panel) reactive_metabolite Reactive Metabolite Trapping in_vitro_screening->reactive_metabolite Hits Identified cyp_inhibition CYP450 Inhibition Assay metabolism_profiling Metabolism Profiling (LC-MS/MS) cyp_inhibition->metabolism_profiling Inhibition Observed cellular_assays Cellular Assays (e.g., Kinase, Ion Channel) reactive_metabolite->cellular_assays Reactive Metabolites Detected metabolism_profiling->cellular_assays

Caption: Tiered approach for assessing the cross-reactivity of a novel compound.

metabolic_activation Metabolic Activation of Furan Derivatives Furan_Compound This compound (Parent Compound) CYP450 Cytochrome P450 Enzymes Furan_Compound->CYP450 Reactive_Intermediate Reactive Intermediate (Epoxide or Enedione) CYP450->Reactive_Intermediate Oxidation Macromolecules Cellular Macromolecules (Proteins, DNA) Reactive_Intermediate->Macromolecules Covalent Binding Adducts Covalent Adducts Macromolecules->Adducts Biological_Effect Biological Effect (Efficacy or Toxicity) Adducts->Biological_Effect

Caption: Pathway of metabolic activation for furan-containing compounds.

References

Benchmarking the synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes for Ethyl 3-[(2-furylmethyl)amino]propanoate: Michael Addition and Reductive Amination. The performance of each method is evaluated based on key metrics such as reaction yield, time, and conditions, supported by generalized experimental protocols.

At a Glance: Synthesis Method Comparison

The following table summarizes the key quantitative data for the two synthesis methods. It is important to note that while direct experimental data for the synthesis of this compound is not extensively available in the literature, the presented data is extrapolated from similar well-documented reactions.

ParameterMichael AdditionReductive Amination
Starting Materials 2-Furfurylamine, Ethyl acrylateFurfural, Ethyl 3-aminopropanoate
Typical Yield ~85-95%~70-85%
Reaction Time 2 - 24 hours12 - 48 hours
Reaction Temperature Room Temperature to 60°CRoom Temperature to 80°C
Key Reagents Base catalyst (e.g., Et3N) or neatReducing agent (e.g., NaBH4, H2/Pd)
Purity of Crude Product Generally highVariable, may require more purification

Synthetic Pathways Overview

The two synthetic routes offer distinct approaches to the formation of the target secondary amine.

Synthesis_Pathways cluster_michael Michael Addition cluster_reductive Reductive Amination MA_start1 2-Furfurylamine MA_product This compound MA_start1->MA_product + Catalyst (e.g., Et3N) MA_start2 Ethyl acrylate MA_start2->MA_product + Catalyst (e.g., Et3N) RA_start1 Furfural RA_intermediate Imine Intermediate RA_start1->RA_intermediate - H2O RA_start2 Ethyl 3-aminopropanoate RA_start2->RA_intermediate - H2O RA_product This compound RA_intermediate->RA_product + Reducing Agent (e.g., NaBH4) Michael_Addition_Workflow start Mix 2-Furfurylamine and Ethyl acrylate add_catalyst Add base catalyst (optional, e.g., Et3N) start->add_catalyst react Stir at RT - 60°C (2-24h) add_catalyst->react monitor Monitor reaction by TLC react->monitor workup Aqueous workup monitor->workup purify Column chromatography workup->purify end Characterize product purify->end Reductive_Amination_Workflow start Mix Furfural and Ethyl 3-aminopropanoate form_imine Stir at RT to form imine (optional: with dehydrating agent) start->form_imine add_reductant Add reducing agent (e.g., NaBH4) form_imine->add_reductant react Stir at RT - 80°C (12-48h) add_reductant->react monitor Monitor reaction by TLC react->monitor quench Quench reaction monitor->quench workup Aqueous workup quench->workup purify Column chromatography workup->purify end Characterize product purify->end

A Researcher's Guide to the Comparative Spectral Analysis of Furan-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The furan ring, a five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery.[1][2] Its presence in numerous pharmacologically active compounds is due to its ability to act as a bioisostere for phenyl rings, often improving metabolic stability, receptor interactions, and overall bioavailability.[1][3] Furan derivatives exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] Accurate structural elucidation is critical in the development of these therapeutics, making a thorough understanding of their spectroscopic characteristics essential for researchers.[6] This guide provides a comparative analysis of furan and its simple derivatives using key spectroscopic techniques, supported by quantitative data and detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules.[7] For furan derivatives, ¹H and ¹³C NMR provide a definitive fingerprint of the substitution pattern on the ring. Protons and carbons at the α-positions (C2 and C5) are adjacent to the electronegative oxygen atom and are thus more deshielded, resonating at a lower field (higher ppm value) compared to those at the β-positions (C3 and C4).[7][8] The electronic nature of substituents significantly influences these chemical shifts.[9]

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for furan and its methylated isomers, allowing for easy comparison.

Table 1: Comparative ¹H NMR Chemical Shift Data (CDCl₃)

Compound H-2 (ppm) H-3 (ppm) H-4 (ppm) H-5 (ppm) Other Signals (ppm)
Furan ~7.44 ~6.38 ~6.38 ~7.44 -
2-Methylfuran - ~6.22 ~6.32 ~7.35 2.31 (s, 3H, -CH₃)
3-Methylfuran ~7.21 - ~6.22 ~7.33 2.05 (s, 3H, -CH₃)

Data compiled from various sources.[8][9][10] Exact shifts can vary with solvent and concentration.

Table 2: Comparative ¹³C NMR Chemical Shift Data (CDCl₃)

Compound C-2 (ppm) C-3 (ppm) C-4 (ppm) C-5 (ppm) Other Signals (ppm)
Furan 142.8 109.7 109.7 142.8 -
2-Methylfuran 152.0 106.2 110.5 141.2 13.5 (-CH₃)
3-Methylfuran 139.0 119.5 111.8 143.0 11.8 (-CH₃)

Data compiled from various sources.[9][10] Exact shifts can vary with solvent and concentration.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the furan compound (for ¹H NMR) or 20-50 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[9] For precise referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[8]

  • Transfer to NMR Tube : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[9]

  • Spectrometer Setup : Place the tube in a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8] The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition :

    • ¹H NMR : Acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are co-added to improve the signal-to-noise ratio.[10]

    • ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (128 or more) is generally required due to the low natural abundance of the ¹³C isotope.[10]

  • Data Processing : Apply a Fourier transform to the raw data (FID). The resulting spectrum should be phase-corrected and baseline-corrected. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[6] Integrate the signals in the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes within a molecule.[10] For furan-containing compounds, characteristic absorption bands correspond to C-H, C=C, and C-O-C stretching and bending vibrations. The position of substituents can influence the precise frequencies of these vibrations.[11]

Comparative IR Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group Furan 2-Methylfuran 3-Methylfuran
C-H (furan ring) ~3100 - 3150 ~3100 - 3150 ~3100 - 3150
C-H (methyl group) - ~2850 - 2960 ~2850 - 2960
C=C (furan ring) ~1500 - 1600 ~1500 - 1600 ~1500 - 1600
C-O-C (furan ring) ~1000 - 1100 ~1000 - 1100 ~1000 - 1100

Data represents typical ranges.[10][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Setup : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).[6]

  • Background Scan : Record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum by the instrument's software.[7]

  • Sample Application : Place a single drop of the neat liquid furan sample directly onto the center of the ATR crystal.

  • Data Acquisition : Acquire the sample spectrum. The instrument typically co-adds 16-32 scans over a range of 4000 to 400 cm⁻¹ to improve the signal-to-noise ratio.[10][11]

  • Data Analysis : Analyze the final spectrum, which is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹), to identify characteristic absorption bands.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[6] Under Electron Ionization (EI), molecules are fragmented in a reproducible manner, and this fragmentation pattern provides valuable clues for structural elucidation.

Comparative MS Data

Table 4: Key Mass Spectrometry Fragmentation Data (EI-MS)

Compound Molecular Formula Molecular Weight Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)
Furan C₄H₄O 68.07 68 39, 38
2-Methylfuran C₅H₆O 82.10 82 81, 53, 51, 39
3-Methylfuran C₅H₆O 82.10 82 53, 52, 39

Data compiled from various sources.[10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS) inlet.

  • Ionization : The sample molecules are bombarded with a high-energy electron beam (standard energy is 70 eV) in the ion source, causing ionization and fragmentation.[10]

  • Mass Analysis : The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[12]

  • Detection : A detector measures the abundance of ions at each m/z value, generating a mass spectrum that plots relative intensity versus m/z.[11]

Workflow for Spectroscopic Analysis

The structural elucidation of an unknown furan-containing compound typically follows a logical workflow, integrating data from multiple spectroscopic techniques to build a conclusive picture of the molecule's identity.

G cluster_0 Sample Handling & Preparation cluster_1 Data Acquisition cluster_2 Analysis & Elucidation Unknown Unknown Furan Compound Purify Purification (e.g., Chromatography) Unknown->Purify Prep Sample Preparation (Dissolving in Solvent) Purify->Prep MS Mass Spectrometry (MS) - Molecular Weight - Formula Prep->MS IR Infrared (IR) - Functional Groups Prep->IR NMR NMR ('H & 'C) - Connectivity - C/H Framework Prep->NMR Interpret Data Interpretation (Peak & Shift Analysis) MS->Interpret IR->Interpret NMR->Interpret Elucidate Final Structure Elucidation Interpret->Elucidate

Caption: General workflow for the purification and spectroscopic analysis of a furan-containing compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems.[6] Furan exhibits a π→π* transition, and its absorption maximum (λmax) is sensitive to substituents on the ring. Increased conjugation, such as the addition of a phenyl group, typically results in a bathochromic (red) shift to longer wavelengths.[6][13]

Comparative UV-Vis Data

Table 5: UV-Vis Absorption Data

Compound Solvent/Phase λmax (nm)
Furan Gas Phase ~200 - 210
2-Furonitrile Dioxan 242
5-Phenyl-2-furonitrile Dioxan 294

Data compiled from various sources.[6][13]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane).[7] The concentration should be adjusted to yield an absorbance value within the optimal range of the instrument (typically 0.1 to 1.0).

  • Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a blank or reference sample. Place it in the spectrophotometer and record a baseline spectrum.[6]

  • Sample Measurement : Replace the blank cuvette with a cuvette containing the sample solution.

  • Data Acquisition : Acquire the absorption spectrum of the sample. The instrument plots absorbance as a function of wavelength.

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Conclusion

The comprehensive analysis of furan-containing compounds relies on the synergistic use of multiple spectroscopic techniques. NMR provides the structural backbone, IR identifies key functional groups, mass spectrometry confirms molecular weight and fragmentation, and UV-Vis spectroscopy probes the electronic structure. By comparing the spectral data of an unknown compound to established data for known furan derivatives, researchers can confidently elucidate its structure, a crucial step in the journey of drug development and chemical research.

References

In Silico Comparative Analysis of Ethyl 3-[(2-furylmethyl)amino]propanoate Properties

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of Ethyl 3-[(2-furylmethyl)amino]propanoate against structurally related analogs. The data presented herein is generated using established in silico predictive models, offering a preliminary assessment for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this compound, this guide leverages computational tools to forecast its drug-likeness and potential liabilities.

Comparative Compounds

For a comprehensive comparison, two structurally similar compounds were selected:

  • Ethyl 3-(pyridin-2-ylamino)propanoate : An analog where the furan ring is replaced by a pyridine ring.

  • Ethyl 3-(2-furyl)propanoate : A related compound lacking the secondary amine linker.

These analogs provide a basis for understanding the potential impact of the furan moiety and the aminopropanoate side chain on the overall ADMET profile.

Data Presentation: Predicted Physicochemical and ADMET Properties

The following table summarizes the predicted properties for this compound and the selected comparator compounds. These predictions were generated using widely recognized in silico models such as SwissADME and pkCSM.

| Property | this compound (Predicted) | Ethyl 3-(pyridin-2-ylamino)propanoate (Predicted) | Ethyl 3-(2-furyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of various furan-based ester derivatives, compounds that are of growing interest in the field of medicinal chemistry due to their potential as anticancer agents. While direct cytotoxic data for Ethyl 3-[(2-furylmethyl)amino]propanoate is not extensively available in the public domain, this document synthesizes findings from related furan-containing esters to offer insights into their potential biological activity and mechanisms of action. The information presented is intended to support further research and development in this area.

Quantitative Cytotoxicity Data

The cytotoxic effects of novel chemical entities are a critical component of drug discovery.[1] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting biological processes, such as cell growth. The following table summarizes the IC50 values for a selection of furan-based derivatives against various cancer cell lines, as reported in recent studies.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 8aHepG2 (Liver Cancer)Significant activity--
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivative 1, 8c, 9cHeLa (Cervical Cancer)Significant activity--
Furan-based derivative 4 (pyridine carbohydrazide)MCF-7 (Breast Cancer)Not specified--
Furan-based derivative 7 (N-phenyl triazinone)MCF-7 (Breast Cancer)Not specified--
5-Hydroxyindole-3-carboxylic acid ester derivative 5dMCF-7 (Breast Cancer)4.7CisplatinNot specified
Newly synthesized drug molecule ND-2MCF-7 (Breast Cancer)8.4--

Note: "Significant activity" was reported in the study, but specific IC50 values were not provided in the abstract.[2] For detailed quantitative data, consulting the full-text article is recommended.

The data indicates that furan-based structures and related esters can exhibit potent cytotoxic effects against various cancer cell lines.[2][3][4] For instance, the ester derivative 5d, with a 4-methoxy group, demonstrated a notable IC50 value of 4.7 µM against the MCF-7 breast cancer cell line.[4] Similarly, the novel compound ND-2 showed an IC50 of 8.4 µM against the same cell line.[5] These findings underscore the potential of this class of compounds as a basis for the development of new anticancer therapies.

Experimental Protocols

The evaluation of a compound's cytotoxic potential is a crucial step in the drug discovery pipeline.[1] In vitro cytotoxicity assays are fundamental for screening compound libraries and understanding mechanisms of cell death.[1]

MTT Assay for Cell Viability

A widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.[1]

  • Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[3]

    • The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).[1]

    • Following treatment, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[1]

    • The culture medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1][3]

    • The absorbance is then measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is another common method used to quantify cytotoxicity by measuring the integrity of the cell membrane.[1]

  • Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. Measuring the activity of LDH in the supernatant provides an index of cell death.[1]

  • Procedure:

    • Cells are seeded and treated with test compounds as described for the MTT assay.[1]

    • After the incubation period, a sample of the cell culture supernatant is collected.

    • The LDH activity in the supernatant is measured using a commercially available kit that typically involves a coupled enzymatic reaction leading to a colorimetric or fluorescent readout.

Apoptosis Assays

To determine the mechanism of cell death, apoptosis assays such as Annexin V staining can be employed.[1]

  • Principle: Annexin V is a protein that has a high affinity for phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

  • Procedure:

    • Treated cells are harvested and washed.

    • The cells are then incubated with FITC-conjugated Annexin V and PI in the dark.[1]

    • The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the in vitro cytotoxicity testing of novel compounds, from initial cell culture to data analysis.

G A Cytotoxic Compound B Mitochondrial Stress A->B C Bax Upregulation B->C D Bcl-2 Downregulation B->D E Cytochrome c Release C->E D->E F Caspase Activation E->F G Apoptosis F->G

References

A Comparative Guide to the Synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate can be effectively achieved through two primary routes. The Michael Addition pathway offers a straightforward, one-step synthesis from commercially available starting materials, furfurylamine and ethyl acrylate. The Reductive Amination route provides an alternative approach involving the reaction of furfural with ethyl 3-aminopropanoate, followed by in-situ reduction. This guide presents a detailed comparison of these two methods, including reaction parameters, potential yields, and purification strategies, to aid researchers in selecting the most suitable protocol for their specific needs.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative parameters for the two proposed synthetic routes. The data for yield and reaction time are estimations based on analogous reactions reported in the literature.

ParameterProtocol 1: Michael AdditionProtocol 2: Reductive Amination
Starting Materials Furfurylamine, Ethyl AcrylateFurfural, Ethyl 3-aminopropanoate, Reducing Agent (e.g., NaBH(OAc)₃)
Solvent Ethanol or neat (solvent-free)Dichloromethane (DCM) or Methanol
Catalyst/Reagent None required (base catalysis can be used)Acetic Acid (catalyst), Sodium triacetoxyborohydride
Reaction Temperature Room Temperature to 80°CRoom Temperature
Reaction Time 12 - 24 hours4 - 12 hours
Estimated Yield 70 - 90%60 - 85%
Purification Method Distillation or Column ChromatographyColumn Chromatography
Key Advantages Atom economical, simpler procedureMilder reaction conditions, control over side reactions
Potential Challenges Potential for dialkylationHandling of the reducing agent, potential for over-reduction

Experimental Protocols

Protocol 1: Synthesis via Michael Addition

This protocol describes the aza-Michael addition of furfurylamine to ethyl acrylate. This method is advantageous due to its simplicity and high atom economy.

Materials:

  • Furfurylamine (1.0 eq)

  • Ethyl acrylate (1.1 eq)

  • Ethanol (optional, as solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine furfurylamine and ethyl acrylate. If a solvent is used, dissolve the furfurylamine in ethanol before the addition of ethyl acrylate.

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to 50-80°C to increase the reaction rate.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-24 hours), remove the solvent (if used) under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Synthesis via Reductive Amination

This protocol details the synthesis through the reductive amination of furfural with ethyl 3-aminopropanoate. This method offers excellent control over the reaction and is performed under mild conditions.

Materials:

  • Furfural (1.0 eq)

  • Ethyl 3-aminopropanoate hydrochloride (1.1 eq)

  • Triethylamine (1.2 eq, if starting from the hydrochloride salt)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Dichloromethane (DCM) or Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of furfural in dichloromethane, add ethyl 3-aminopropanoate hydrochloride and triethylamine. Stir the mixture at room temperature for 30 minutes.

  • Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 4-12 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Mandatory Visualization

Michael_Addition_Workflow cluster_reactants Reactants Furfurylamine Furfurylamine Reaction_Vessel Reaction (Ethanol, RT to 80°C) Furfurylamine->Reaction_Vessel Ethyl_Acrylate Ethyl_Acrylate Ethyl_Acrylate->Reaction_Vessel Workup Workup (Solvent Removal) Reaction_Vessel->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for Michael Addition Synthesis.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps Furfural Furfural Imine_Formation Imine Formation (DCM, Acetic Acid, RT) Furfural->Imine_Formation Ethyl_3_aminopropanoate Ethyl_3_aminopropanoate Ethyl_3_aminopropanoate->Imine_Formation Reducing_Agent NaBH(OAc)₃ Reduction Reduction (RT) Reducing_Agent->Reduction Imine_Formation->Reduction Workup Aqueous Workup Reduction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for Reductive Amination Synthesis.

Logical_Relationship cluster_Michael Michael Addition Route cluster_Reductive Reductive Amination Route Target_Molecule This compound Michael_Reactants Furfurylamine + Ethyl Acrylate Michael_Reactants->Target_Molecule One-step Michael_Advantages Advantages: - Simplicity - Atom Economy Michael_Reactants->Michael_Advantages Reductive_Reactants Furfural + Ethyl 3-aminopropanoate Reductive_Reactants->Target_Molecule Two-step, one-pot Reductive_Advantages Advantages: - Mild Conditions - High Selectivity Reductive_Reactants->Reductive_Advantages

Caption: Comparison of Synthetic Routes.

Safety Operating Guide

Proper Disposal of Ethyl 3-[(2-furylmethyl)amino]propanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Waste Identification and Classification

The initial and most crucial step is the correct identification and classification of the waste. Due to its chemical nature, Ethyl 3-[(2-furylmethyl)amino]propanoate and any materials contaminated with it must be treated as hazardous waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for precise waste code assignment, as local regulations may vary.[1]

II. Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves.
Eye ProtectionSafety glasses with side shields or chemical splash goggles.
Lab CoatStandard laboratory coat.
FootwearClosed-toe shoes.
III. Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.[2][3]

  • Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for this compound and its contaminated materials. The container must be made of a material compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste is added.[2][3]

  • Avoid Mixing : Do not mix this waste stream with other types of chemical waste, especially strong oxidizing agents, to prevent potentially violent reactions.[3]

  • Container Management : Keep the waste container securely closed except when adding waste. Do not overfill the container; a general guideline is to leave at least 10% of headspace for expansion.[2]

IV. Storage of Chemical Waste

Store the container of this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The SAA should be:

  • At or near the point of waste generation.

  • Under the control of laboratory personnel.

  • Away from sources of ignition, heat, and direct sunlight.

  • In a secondary containment tray to capture any potential leaks or spills.[2][3]

V. Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of as hazardous waste.

  • Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[4]

  • Collect Rinsate : The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste in the designated container.[2][4]

  • Deface Label : Completely remove or deface the original label on the empty container.[2][4]

  • Final Disposal : Dispose of the rinsed and defaced container according to your institution's specific guidelines for decontaminated lab materials.

VI. Final Disposal Procedure

When the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS department to arrange for a waste pickup.[2] Do not attempt to transport hazardous waste yourself.[5]

Disposal Workflow

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Identify Waste as Hazardous B Wear Appropriate PPE A->B C Use Designated, Labeled Container B->C D Add Waste to Container C->D E Keep Container Closed D->E F Do Not Mix with Incompatibles E->F G Store in Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Container Full or Time Limit Reached H->I J Contact EHS for Pickup I->J K EHS Collects Waste J->K

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Ethyl 3-[(2-furylmethyl)amino]propanoate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for Ethyl 3-[(2-furylmethyl)amino]propanoate. The following guidance is based on safety protocols for handling similar chemical compounds, specifically amino acid esters, and general laboratory safety best practices. It is crucial to handle all laboratory chemicals with caution to minimize risk.[1]

This document provides essential safety protocols, operational guidance, and disposal plans for handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure when handling this compound. The following table outlines the required and recommended PPE.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required to protect against splashes and fumes.[2][3] A face shield may be necessary for operations with a higher risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][3] It is important to consult the manufacturer's glove compatibility chart for specific breakthrough times. Double-gloving can provide an extra layer of protection.
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is required to protect the skin.[1] For procedures with a significant splash risk, a chemical-resistant apron over the lab coat is advised.[1]
Respiratory Protection Chemical Fume HoodAll handling of this compound, especially when the potential for aerosol or vapor generation exists, should be conducted within a certified chemical fume hood.[4][5][6]
Foot Protection Closed-toe ShoesClosed-toe and closed-heel shoes are mandatory to protect feet from spills.[2][5]
Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt to disposal is crucial for both safety and maintaining the integrity of the compound.

1. Preparation and Storage:

  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings.[5][7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]

2. Handling Procedure:

  • Pre-operation: Before handling, review the available safety information and have a clear plan for the experiment.[9] Ensure that the safety shower and eyewash station are accessible and operational.[9]

  • Work Area Setup: Conduct all work in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][6] Keep the work area clean and uncluttered.[6]

  • Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a dispenser to avoid mouth pipetting.[7] Pour slowly and carefully to avoid splashing.[4]

  • During Operation: Keep the container sealed when not in use.[7] Avoid working alone in the laboratory when handling hazardous materials.[7]

3. Spill and Emergency Procedures:

  • Minor Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., sand or vermiculite).[1][8] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[1]

  • Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[10][11]

  • Eye Contact: In case of eye contact, flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Seek medical attention.[10][11]

  • Inhalation: If inhaled, move the individual to fresh air.[10][12] If breathing is difficult, provide oxygen. Seek medical attention.[10]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1] Do not pour down the drain.[5][11]
Contaminated Materials Any materials that have come into contact with the compound, such as gloves, absorbent pads, and pipette tips, should be disposed of in a designated hazardous waste container.[1]
Solutions Aqueous and organic solutions containing the compound should be collected in separate, appropriately labeled hazardous waste containers.[1][5]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Cleanup Phase cluster_emergency Emergency Protocol A Review Safety Data & Plan Experiment B Verify Fume Hood & Emergency Equipment A->B C Don Personal Protective Equipment (PPE) B->C D Work in Chemical Fume Hood C->D E Transfer & Use Chemical D->E F Seal Container When Not in Use E->F J Spill Containment & Cleanup E->J If Spill Occurs K First Aid (Skin/Eye Contact) E->K If Contact Occurs G Segregate & Label Waste F->G H Dispose of Waste in Designated Containers G->H I Clean Work Area & Remove PPE H->I L Seek Medical Attention J->L K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.